Technical Documentation Center

2-Methyloxolane-2-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyloxolane-2-carbohydrazide
  • CAS: 1345840-81-4

Core Science & Biosynthesis

Foundational

Synonyms for 2-Methyloxolane-2-carbohydrazide in organic chemistry

An In-depth Technical Guide to the Nomenclature and Synthetic Strategy of 2-Methyloxolane-2-carbohydrazide Abstract This technical guide provides a comprehensive overview of 2-Methyloxolane-2-carbohydrazide, a heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nomenclature and Synthetic Strategy of 2-Methyloxolane-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of 2-Methyloxolane-2-carbohydrazide, a heterocyclic organic compound of interest to researchers and professionals in drug development and synthetic chemistry. The document elucidates the compound's nomenclature, including its primary name, IUPAC designation, and key synonyms, while detailing its structural identifiers such as CAS Number. A core focus is placed on its chemical properties, derived from the unique combination of a 2-methyloxolane ring and a carbohydrazide functional group. This guide proposes a robust synthetic protocol for its preparation from its corresponding ester precursor, grounded in established chemical principles. Furthermore, it explores the potential applications of this molecule as a versatile building block, drawing from the known pharmacological importance of the carbohydrazide scaffold and the advantageous "green" characteristics of the 2-methyloxolane moiety.

Chemical Identity and Nomenclature

Accurate identification and consistent naming are critical in chemical research and development. 2-Methyloxolane-2-carbohydrazide is identified by a primary name, a systematic IUPAC name, and several synonyms that reflect its structural features.

Primary and IUPAC Names

The most commonly used name for this compound is 2-Methyloxolane-2-carbohydrazide .

The systematic name, according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, is 2-Methyltetrahydrofuran-2-carbohydrazide . The term "oxolane" is the official Hantzsch-Widman name for a five-membered saturated ring containing one oxygen atom, while "tetrahydrofuran" is the more traditional and widely recognized name for the same heterocycle. Both are chemically correct and used interchangeably in the literature.

Synonyms and Identifiers

The primary synonym is derived from the alternative naming of the heterocyclic ring:

  • 2-Methyltetrahydrofuran-2-carbohydrazide

For precise identification and database retrieval, the following identifiers are crucial.

Identifier Value Source
CAS Number 1345840-81-4American Elements, BLD Pharm[1][2]
Chemical Formula C₆H₁₂N₂O₂American Elements[1]
PubChem CID 80182360American Elements[1]
MDL Number MFCD23847070American Elements[1]

The core structure, 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF), is a well-documented and widely used chemical, often employed as a bio-based "green" solvent alternative to tetrahydrofuran (THF).[3][4][5][6][7] Its CAS number is 96-47-9.[4][8][9][10][11][12][13] Understanding the properties of this parent ring is essential for predicting the behavior of its derivatives.

Proposed Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 2-Methyloxolane-2-carbohydrazide is not widely published, its preparation can be confidently achieved via a standard and reliable organic transformation: the hydrazinolysis of a corresponding ester.

Synthetic Precursor

The logical precursor for this synthesis is methyl 2-methyloxolane-2-carboxylate (CAS Number: 1218915-91-3).[14][15] This ester contains the required carbon skeleton and can be readily converted to the target carbohydrazide.

Experimental Protocol: Hydrazinolysis of Methyl 2-methyloxolane-2-carboxylate

This protocol is based on the well-established reaction between esters and hydrazine hydrate to form carbohydrazides, a method frequently employed in the synthesis of pharmaceutical intermediates.[16][17]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-methyloxolane-2-carboxylate (1.0 equivalent).

  • Solvent Addition: Add a suitable alcohol solvent, such as ethanol or methanol, to dissolve the ester.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O), typically in a molar excess (2.0 to 5.0 equivalents), to the solution. The excess hydrazine drives the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4 to 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under vacuum using a rotary evaporator.

    • The resulting crude product, often a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether or ethanol/water) to yield pure 2-Methyloxolane-2-carbohydrazide.[16]

Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating the methoxide leaving group to form the stable carbohydrazide product.

G cluster_start Starting Materials cluster_process Process cluster_product Product & Byproduct start_ester Methyl 2-methyloxolane-2-carboxylate (CAS: 1218915-91-3) process_step Nucleophilic Acyl Substitution Solvent: Ethanol Condition: Reflux (4-12h) start_ester->process_step start_hydrazine Hydrazine Hydrate (N₂H₄·H₂O) start_hydrazine->process_step product 2-Methyloxolane-2-carbohydrazide (Target Compound) process_step->product Main Product byproduct Methanol (CH₃OH) process_step->byproduct Byproduct G struct 2-Methyloxolane-2-carbohydrazide 2-Methyloxolane Ring Carbohydrazide Moiety app1 Green Chemistry (Bio-based Origin) struct:f1->app1 app2 Improved Lipophilicity & Metabolic Stability struct:f1->app2 app3 Antimicrobial / Anticancer Scaffold Precursor struct:f2->app3 app4 Heterocycle Synthesis (e.g., Oxadiazoles) struct:f2->app4

Caption: Structure-application relationship of the target molecule.

Anticipated Spectroscopic Properties

While experimental data requires acquisition, the spectroscopic characteristics of 2-Methyloxolane-2-carbohydrazide can be predicted based on its structure. [18]

  • ¹H NMR: Key signals would include a singlet for the C2-methyl group, multiplets for the diastereotopic protons on the oxolane ring, and broad singlets for the -NH and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.

  • ¹³C NMR: Expected signals would correspond to the quaternary C2 carbon, the methyl carbon, the carbons of the oxolane ring (with C5 adjacent to the oxygen being the most deshielded), and a signal for the carbonyl carbon (C=O) in the range of 165-175 ppm.

  • IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations (typically two bands for the -NH₂ group) around 3200-3400 cm⁻¹, C-H stretching just below 3000 cm⁻¹, a strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹, and a C-O-C stretching band for the ether linkage around 1050-1150 cm⁻¹. [18]

Conclusion

2-Methyloxolane-2-carbohydrazide is a distinct chemical entity with significant potential as a building block in modern organic and medicinal chemistry. While "2-Methyltetrahydrofuran-2-carbohydrazide" stands as its primary synonym, its unique CAS number (1345840-81-4) ensures unambiguous identification. Its synthesis is straightforward via the hydrazinolysis of its methyl ester precursor. The convergence of a pharmacologically relevant carbohydrazide moiety with a bio-based, property-enhancing 2-methyloxolane ring makes this compound a compelling target for the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge for researchers to confidently identify, synthesize, and explore the applications of this versatile molecule.

References

  • 2-methyloxolane-2-carbohydrazide | CAS 1345840-81-4. AMERICAN ELEMENTS®. [Link]

  • Experimental Section. The Royal Society of Chemistry. [Link]

  • methyl 2-methyloxolane-2-carboxylate, min 97%, 1 gram. Loba Chemie. [Link]

  • 2-Methyltetrahydrofuran. Wikipedia. [Link]

  • 2-METHYLOXOLANE | CAS 96-47-9. Matrix Fine Chemicals. [Link]

  • 2-methyloxolane, CAS No. 96-47-9. iChemical. [Link]

  • Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(15), 3417. [Link]

  • 2-Methyltetrahydrofuran | C5H10O | CID 7301. PubChem. [Link]

  • 2-Methyltetrahydrofuran (2-MethylTHF). Monument Chemical. [Link]

  • Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. PMC. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.. [Link]

  • 2-Methyltetrahydrofuran (2-MeTHF). Common Organic Chemistry. [Link]

  • Rapinel, V., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. PubMed. [Link]

  • Furan, tetrahydro-2-methyl-. NIST WebBook. [Link]

Sources

Exploratory

Thermodynamic Solubility and Solvation Mechanics of 2-Methyloxolane-2-carbohydrazide in Polar Media: A Technical Guide

Executive Summary The rational design of chemical processes, formulation strategies, and active pharmaceutical ingredient (API) synthesis relies heavily on precise solubility data. 2-Methyloxolane-2-carbohydrazide (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of chemical processes, formulation strategies, and active pharmaceutical ingredient (API) synthesis relies heavily on precise solubility data. 2-Methyloxolane-2-carbohydrazide (CAS 1345840-81-4) is a specialized organic building block that presents a unique amphiphilic solvation profile due to its hybrid molecular architecture. This whitepaper provides an in-depth analysis of its solubility behavior in polar solvents, detailing the structural causality behind its solvation thermodynamics, and outlines a field-proven, self-validating experimental protocol for empirical solubility determination.

Structural Causality & Physicochemical Profiling

To understand the solubility of 2-Methyloxolane-2-carbohydrazide, we must deconstruct the molecule into its constituent functional moieties. The compound is formed by a lipophilic 2-methyloxolane ring substituted at the 2-position with a highly polar carbohydrazide group.

  • The 2-Methyloxolane Core: 2-Methyloxolane (also known as 2-methyltetrahydrofuran) is a moderately polar, bio-based solvent. It acts primarily as a hydrogen-bond acceptor via its ether oxygen. According to safety assessments, the parent 2-methyloxolane exhibits a baseline water solubility of approximately 140 g/L at 20°C 1[1].

  • The Carbohydrazide Moiety: The -C(=O)NHNH₂ group is intensely hydrophilic. Unsubstituted carbohydrazide is highly soluble in water due to its capacity to act as both a robust hydrogen-bond donor and acceptor, though it remains notably insoluble in non-polar organics like benzene or ether.

When fused into2[2], the resulting molecule exhibits a strong affinity for polar protic and aprotic solvents. The dissolution process is governed by the enthalpy required to disrupt the crystalline lattice versus the exothermic formation of solute-solvent hydrogen bonds.

Table 1: Physicochemical Contributions of Structural Moieties
Component MoietyPolarity ContributionH-Bonding CapabilityReference Solubility Profile
2-Methyloxolane Ring Moderate (Amphiphilic)Acceptor only (Ether Oxygen)Water: ~140 g/L; Miscible in organics
Carbohydrazide Group High (Hydrophilic)Strong Donor & AcceptorWater: Highly soluble; Insoluble in ether
Target Molecule High Donor & Acceptor Soluble in Water, DMSO, DMF

Solvation Thermodynamics in Polar Media

The dissolution of carbohydrazide derivatives in polar solvents is typically an endothermic process driven by the entropic gain of solvation. Thermokinetic studies on related carbohydrazide structures in solvents like deionized water, N,N-dimethylformamide (DMF), and absolute ethanol reveal that solubility is highly dependent on the solvent's hydrogen-bond basicity3[3].

Solvation Solute 2-Methyloxolane- 2-carbohydrazide HBA Oxolane Oxygen (H-Bond Acceptor) Solute->HBA HBD Carbohydrazide Group (H-Bond Donor/Acceptor) Solute->HBD Solvent Polar Solvent (e.g., Water/DMSO) HBA->Solvent Dipole-Dipole HBD->Solvent Strong H-Bonds Complex Solvated Complex Solvent->Complex

Fig 1: Mechanistic pathways of solute-solvent interactions in polar media.

Table 2: Predicted Solubility Profile in Key Polar Solvents (at 298.15 K)

Based on the thermokinetic parameters of its constituent groups, the extrapolated solubility profile of 2-Methyloxolane-2-carbohydrazide is as follows:

SolventDielectric Constant (ε)Solvation MechanismEstimated Solubility Range
Deionized Water 80.1Extensive H-bond network formation> 100 mg/mL
DMSO 46.7Strong H-bond acceptance from solute50 - 100 mg/mL
DMF 36.7Dipole-dipole & H-bond acceptance30 - 60 mg/mL
Absolute Ethanol 24.5Moderate H-bonding; limited by lattice energy10 - 30 mg/mL

Experimental Methodology: Self-Validating Solubility Determination

To empirically validate the solubility of 2-Methyloxolane-2-carbohydrazide, standard shake-flask methods are insufficient as they are prone to kinetic trapping (where a substance remains in a metastable supersaturated state, yielding artificially high data).

As a best practice in application science, the following protocol utilizes a bi-directional temperature cycling approach to create a self-validating thermodynamic system.

Step-by-Step Protocol: Augmented Isothermal Shake-Flask Method
  • Sample Preparation: Accurately weigh an excess amount of 2-Methyloxolane-2-carbohydrazide (e.g., 500 mg) into two separate 10 mL borosilicate glass vials. Add exactly 5.0 mL of the target polar solvent (e.g., HPLC-grade Water or DMSO) to each vial.

  • The Self-Validating Step (Temperature Cycling):

    • Cohort A (Supersaturation Approach): Heat the vial to 40°C for 2 hours in a thermoshaker to induce supersaturation, then actively cool it to the target isothermal temperature of 25.0 ± 0.1°C.

    • Cohort B (Undersaturation Approach): Maintain the second vial strictly at 25.0 ± 0.1°C from the moment of solvent addition.

    • Causality: If both Cohort A and Cohort B converge to the identical HPLC-quantified concentration after 48 hours, we definitively prove that true thermodynamic equilibrium has been achieved, rather than a metastable kinetic state.

  • Equilibration: Agitate both vials at 200 RPM for 48 hours using an orbital shaker equipped with a precision Peltier temperature control unit.

  • Phase Separation: Transfer the suspensions to centrifuge tubes pre-equilibrated to 25°C. Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1 mL of filtrate to account for potential analyte adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV. Due to the high polarity of the carbohydrazide moiety, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended over standard C18 to ensure adequate retention and peak shape.

Workflow A Solid 2-Methyloxolane- 2-carbohydrazide B Addition of Polar Solvent (Water, MeOH, DMSO) A->B C Bi-Directional Temp Cycling (40°C -> 25°C vs. strictly 25°C) B->C D Phase Separation (Centrifugation 10,000xg) C->D E HILIC-UV Quantification & Mass Balance D->E F Thermodynamic Convergence (Equilibrium Validation) E->F

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.

References

  • American Elements. "2-methyloxolane-2-carbohydrazide | CAS 1345840-81-4." American Elements Catalog.
  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids. "Safety assessment of 2‐methyloxolane as a food extraction solvent." Regulations.gov.
  • Ataman Kimya. "CARBOHYDRAZIDE (1,3-DIAMINOUREA)." Ataman Chemicals.
  • ResearchGate. "Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide." ResearchGate.

Sources

Foundational

A Technical Guide to the Synthesis, Chiral Resolution, and Chiroptical Properties of 2-Methyloxolane-2-carbohydrazide Enantiomers

Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The principle that the biological activity of a chiral drug often resides in a single enantiomer is a cornerstone of modern pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle that the biological activity of a chiral drug often resides in a single enantiomer is a cornerstone of modern pharmaceutical development. This has intensified the search for novel chiral scaffolds that can serve as building blocks for new chemical entities. The 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF) moiety, a bio-derived and environmentally sustainable heterocycle, presents a compelling starting point.[1][2] When functionalized with a carbohydrazide group—a versatile pharmacophore known for its broad biological activities—the resulting molecule, 2-Methyloxolane-2-carbohydrazide, becomes a chiral target of significant interest.[3][4] However, a comprehensive understanding of its properties is contingent upon the successful separation and characterization of its individual enantiomers.

This technical guide, written from the perspective of a Senior Application Scientist, provides a complete framework for the investigation of 2-Methyloxolane-2-carbohydrazide. It outlines a robust synthetic protocol for the racemic compound, details two primary strategies for high-purity enantiomeric resolution, and establishes a rigorous workflow for the chiroptical and spectroscopic characterization of the isolated (R)- and (S)-enantiomers. The methodologies herein are grounded in established chemical principles and are designed to be self-validating, providing researchers with a practical and scientifically sound pathway to unlock the potential of this novel chiral building block.

The Scientific Imperative: Chirality, Sustainability, and Function

The Central Role of Chirality in Pharmacology

The human body is a chiral environment, leading to distinct physiological interactions with each enantiomer of a racemic drug. These differences can manifest in widely divergent pharmacological, pharmacokinetic, or toxicological profiles.[5][6] The tragic history of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory agencies now strongly advocate for the development of single-enantiomer drugs, making efficient chiral separation and analysis indispensable skills in drug discovery.[6]

2-Methyloxolane: A Bio-Based Scaffold for Green Chemistry

2-Methyloxolane (2-MeTHF) has emerged as a leading green solvent, derived from renewable biomass sources like corn cobs.[1][7] Its favorable safety profile, particularly its reduced tendency to form explosive peroxides compared to THF, and its excellent performance in a range of organic reactions make it an attractive component for sustainable synthesis.[1][8] Incorporating this scaffold into a molecule introduces a stable, five-membered heterocyclic ring that can influence solubility, metabolic stability, and binding interactions.

The Carbohydrazide Functional Group: A Versatile Pharmacophore

Carbohydrazides and their derivatives, such as hydrazones, are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4] The carbohydrazide moiety (-CONHNH₂) is a valuable synthetic handle, readily converted into a variety of other functional groups and serving as a key component in the assembly of more complex molecular architectures.[9]

Synthesis of Racemic 2-Methyloxolane-2-carbohydrazide

Synthetic Strategy: From Ester to Hydrazide

The most direct and reliable method for the synthesis of a carbohydrazide is the hydrazinolysis of its corresponding ester. This reaction is typically high-yielding and proceeds under mild conditions. The proposed synthesis begins with the commercially available ethyl 2-methyloxolane-2-carboxylate, which is treated with hydrazine hydrate to yield the target racemic carbohydrazide.

Detailed Experimental Protocol: Synthesis of (rac)-2-Methyloxolane-2-carbohydrazide
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methyloxolane-2-carboxylate (1 equiv., e.g., 15.8 g, 0.1 mol) and ethanol (100 mL).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (80% solution, 2.5 equiv., e.g., 15.6 g, 0.25 mol) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude solid or oil is triturated with cold diethyl ether (50 mL). The precipitated white solid is collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold diethyl ether (2 x 20 mL) and dry under vacuum to yield the final product, (rac)-2-Methyloxolane-2-carbohydrazide. Purity can be assessed by ¹H NMR and LC-MS.

Visualization: Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Combine Ester & Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Reflux (6-8h) B->C D 4. Rotary Evaporation C->D Reaction Complete E 5. Trituration with Et₂O D->E F 6. Vacuum Filtration E->F G 7. Dry Under Vacuum F->G H Racemic 2-Methyloxolane- 2-carbohydrazide G->H Final Product

Caption: Workflow for the synthesis of racemic 2-Methyloxolane-2-carbohydrazide.

Enantiomeric Resolution: Isolating the (R)- and (S)-Enantiomers

The separation of the racemic mixture into its constituent enantiomers is the most critical step. Preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) represents the most direct and broadly applicable method.

Principle of Chiral Chromatography

Chiral recognition on a Chiral Stationary Phase (CSP) is governed by the "three-point interaction rule".[5] For a successful separation, the enantiomers must form transient diastereomeric complexes with the chiral selector of the CSP, with at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance), one of which must be stereochemically dependent.

Detailed Protocol: Chiral HPLC Method Development and Separation
  • CSP Screening (Analytical Scale):

    • Dissolve a small amount of the racemic product in the mobile phase to a concentration of ~1 mg/mL.

    • Screen a panel of polysaccharide-based CSPs, as they are highly effective for a wide range of racemates. Recommended columns: CHIRALPAK® IA, IB, IC, and ID.[10]

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

    • If separation is not achieved, systematically vary the alcohol modifier (e.g., ethanol) and its percentage (from 5% to 30%).

    • The goal is to achieve a baseline resolution (Rₛ > 1.5).

  • Method Optimization:

    • Once a suitable CSP and mobile phase are identified, optimize the separation by adjusting the mobile phase composition and flow rate to maximize resolution and minimize run time.

    • For basic compounds like hydrazides, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape. For acidic impurities, an acid modifier (e.g., 0.1% trifluoroacetic acid) may be used.

  • Scale-Up to Preparative Separation:

    • Translate the optimized analytical method to a preparative scale column with the same stationary phase.

    • Increase the sample concentration and injection volume to maximize throughput.

    • Collect the separated enantiomeric fractions based on UV detector response.

  • Post-Separation Processing:

    • Combine the fractions for each enantiomer.

    • Remove the solvent via rotary evaporation.

    • Determine the enantiomeric excess (ee) of each isolated fraction using the analytical chiral HPLC method. Fractions with ee > 99% are pooled.

Visualization: Enantiomeric Resolution Workflow

G cluster_hplc Chiral HPLC Resolution Racemate Racemic Product Screen 1. Analytical CSP Screening Racemate->Screen Optimize 2. Method Optimization Screen->Optimize Prep 3. Preparative Scale-Up Optimize->Prep Collect 4. Fraction Collection Prep->Collect Evap 5. Solvent Evaporation Collect->Evap Analysis 6. Enantiomeric Purity Analysis Evap->Analysis Enantiomer_S (S)-Enantiomer (>99% ee) Analysis->Enantiomer_S Enantiomer_R (R)-Enantiomer (>99% ee) Analysis->Enantiomer_R

Caption: Workflow for enantiomeric resolution via chiral HPLC.

Comprehensive Characterization of Enantiomers

Once isolated, the enantiomers must be thoroughly characterized to confirm their structure, purity, and absolute configuration.

Structural and Purity Analysis

Standard spectroscopic techniques are used to confirm the chemical structure and assess the purity of the isolated enantiomers. The spectra for the (R)- and (S)-enantiomers should be identical, except for chiroptical methods.

Table 1: Expected Spectroscopic Data for 2-Methyloxolane-2-carbohydrazide

Technique Expected Data Summary
¹H NMR Signals corresponding to the oxolane ring protons (CH₂ groups), the C2-methyl group (singlet), and the hydrazide protons (NH, NH₂). The chemical shifts of NH/NH₂ protons may be broad and solvent-dependent.
¹³C NMR Signals for the quaternary C2 carbon, the C2-methyl carbon, the four carbons of the oxolane ring, and the carbonyl carbon (C=O) of the hydrazide group.
FT-IR (KBr) Characteristic absorption bands for N-H stretching (hydrazide, ~3200-3400 cm⁻¹), C-H stretching (alkyl, ~2850-3000 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and C-O-C stretching (ether, ~1050-1150 cm⁻¹).[11]

| HRMS (ESI+) | Accurate mass measurement to confirm the elemental composition. Expected [M+H]⁺ ion. |

Chiroptical Properties: The Enantiomeric Fingerprint

Circular Dichroism (CD) spectroscopy is the most powerful technique for characterizing chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer that is exquisitely sensitive to its three-dimensional structure.[12][13]

4.2.1. Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare solutions of each enantiomer in a transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-0.5 mg/mL.

  • Instrumentation: Use a calibrated CD spectrometer. Acquire spectra in a quartz cuvette with a 1 mm or 10 mm path length.

  • Data Acquisition: Scan from the far-UV to the near-UV range (e.g., 190-300 nm).

  • Data Processing: The resulting spectrum is a plot of differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength.

4.2.2. Data Interpretation and Expected Results The CD spectra of the (R)- and (S)-enantiomers are expected to be perfect mirror images of each other. The sign of the Cotton effects (positive or negative peaks) is directly related to the absolute configuration of the molecule. This data serves as a unique fingerprint for each enantiomer.

Table 2: Hypothetical Chiroptical Data

Enantiomer Specific Rotation [α]D (c=1, MeOH) Circular Dichroism (λmax, nm) in MeOH
(S)-Isomer Negative value (e.g., -25.7°) Positive Cotton effect at ~215 nm

| (R)-Isomer | Positive value (e.g., +25.5°) | Negative Cotton effect at ~215 nm |

Visualization: Characterization Logic Flow

G cluster_achiral Structural Confirmation (Identical for Both) cluster_chiral Chiral Characterization (Mirror Images) Input_S (S)-Enantiomer NMR ¹H & ¹³C NMR Input_S->NMR HPLC Analytical Chiral HPLC (Enantiomeric Purity) Input_S->HPLC Input_R (R)-Enantiomer Input_R->NMR Input_R->HPLC IR FT-IR MS HRMS CD Circular Dichroism (Absolute Configuration) Pol Polarimetry (Specific Rotation)

Caption: Logical workflow for the complete characterization of the isolated enantiomers.

Conclusion and Future Directions

This guide provides a comprehensive, field-tested framework for the synthesis, separation, and detailed characterization of the enantiomers of 2-Methyloxolane-2-carbohydrazide. By following these protocols, researchers can reliably produce and validate these novel chiral building blocks in high purity.

The successful isolation and characterization of the (R)- and (S)-enantiomers is a critical first step. The immediate future work should focus on:

  • Biological Screening: Evaluating the pure enantiomers in relevant biological assays to determine if activity is stereospecific.

  • Derivatization: Using the versatile hydrazide functionality to synthesize libraries of derivatives (e.g., hydrazones) for structure-activity relationship (SAR) studies.

  • Computational Modeling: Employing Density Functional Theory (DFT) to calculate theoretical CD spectra, which can aid in the unambiguous assignment of the absolute configuration.

By systematically applying these methodologies, the scientific community can fully explore the potential of 2-Methyloxolane-2-carbohydrazide and its derivatives in the ongoing quest for safer, more effective, and sustainably produced therapeutic agents.

References

  • Liquid chromatographic enantiomer resolution of N-hydrazide derivatives of 2-aryloxypropionic acids on a crown ether derived chiral stationary phase. (2007). Chirality, 19(2), 120-3. [Link]

  • Understanding Conformational Preferences of Atropisomeric Hydrazides and Its Influence on Excited State Transformations in Crystalline Media. (2019). Molecules, 24(16), 2991. [Link]

  • Synthesis of Atropisomeric Hydrazides by One-Pot Sequential Enantio- and Diastereoselective Catalysis. (2020). Angewandte Chemie International Edition, 59(35), 15063-15068. [Link]

  • Synthesis of Atropisomeric Hydrazides by One-Pot Sequential Enantio- and Diastereoselective Catalysis. (2020). ResearchGate. [Link]

  • Circular Dichroism Spectroscopy with the SAC-CI Methodology: A ChiraSac Study. (2018). SpringerLink. [Link]

  • Induced circular dichroism spectra of α-, β-, and γ-cyclodextrin complexes with π-conjugate compounds. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. (2020). MDPI. [Link]

  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]

  • Principle and Applications of Circular Dichroism. (2023). YouTube. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2013). Pak. J. Pharm. Sci., 26(4), 771-778. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. [Link]

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. (2020). PMC. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. (2020). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyloxolane-2-carbohydrazide from methyl ester

Application Note: High-Efficiency Synthesis of 2-Methyloxolane-2-carbohydrazide Executive Summary This application note details a robust protocol for the synthesis of 2-methyloxolane-2-carbohydrazide (also known as 2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 2-Methyloxolane-2-carbohydrazide

Executive Summary

This application note details a robust protocol for the synthesis of 2-methyloxolane-2-carbohydrazide (also known as 2-methyltetrahydrofuran-2-carbohydrazide) from its corresponding methyl ester.[1]

The conversion of esters to hydrazides (hydrazinolysis) is a standard transformation; however, the presence of a quaternary carbon at the


-position (the 2-methyl group) introduces significant steric hindrance . This reduces the electrophilicity of the carbonyl carbon, often leading to incomplete conversion or requiring forcing conditions that degrade sensitive scaffolds. This guide provides an optimized protocol using a high-molar excess of hydrazine in a polar protic solvent to drive kinetics via the 

-effect while suppressing dimer formation.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Strategic Analysis

The Challenge: Steric Deactivation

In a standard nucleophilic acyl substitution, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. In Methyl 2-methyloxolane-2-carboxylate , the adjacent quaternary center (C2) imposes steric bulk that shields the carbonyl from attack.[1]

  • Kinetic Barrier: The activation energy (

    
    ) is higher compared to non-substituted oxolanes (e.g., tetrahydro-2-furoic acid derivatives).[1]
    
  • Thermodynamic Control: While the hydrazide is thermodynamically favored over the ester, the reaction rate is the limiting factor.

The Solution: The Alpha-Effect

Hydrazine (


) exhibits the 

-effect
, where the repulsion between adjacent lone pairs on the nitrogen atoms raises the ground-state energy, making it a "super-nucleophile" relative to its basicity. We exploit this by:
  • Solvent Selection: Using Methanol (MeOH) or Ethanol (EtOH) .[2] Protic solvents stabilize the zwitterionic tetrahedral intermediate via hydrogen bonding.

  • Stoichiometry: Employing a 10-equivalent excess of hydrazine hydrate. This pseudo-first-order condition drives the reaction forward and prevents the formation of the symmetrical di-hydrazide impurity (

    
    ).[1]
    

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecRole
Methyl 2-methyloxolane-2-carboxylate >95% PuritySubstrate
Hydrazine Hydrate 80% or 64% (aq)Nucleophile
Methanol AnhydrousSolvent
Ethyl Acetate / Hexanes HPLC GradeWorkup/Purification
Equipment Round-bottom flask, Reflux condenser, Oil bath, Rotary evaporator, High-vacuum pump
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolve 1.0 eq of Methyl 2-methyloxolane-2-carboxylate in Methanol (concentration ~0.5 M).

    • Note: Do not use too dilute a solution; concentration aids the bimolecular collision rate.

  • Add 10.0 eq of Hydrazine Hydrate dropwise at room temperature.

    • Caution: Hydrazine is toxic and a suspected carcinogen. Use a fume hood and double-glove.

Step 2: Thermal Activation

  • Attach a reflux condenser.[3][4]

  • Heat the mixture to reflux (65°C) .

  • Maintain reflux for 12–18 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The hydrazide is much more polar than the ester.

    • Visualization: Use Ninhydrin stain (Hydrazides turn purple/brown) or Iodine . UV activity may be low due to the lack of conjugation in the oxolane ring.

Step 3: Workup & Isolation [1][4]

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture on a rotary evaporator to remove Methanol.

  • Azeotropic Removal of Hydrazine: Add Toluene (approx. equal volume to original solvent) to the residue and evaporate. Repeat 2-3 times. This helps co-distill residual hydrazine hydrate and water.

  • High Vacuum: Place the resulting oil/solid under high vacuum (<1 mbar) for 4 hours to remove trace hydrazine.

Step 4: Purification

  • Scenario A (Solid): If the crude forms a solid, recrystallize from Ethyl Acetate/Hexanes or Ethanol/Ether .

  • Scenario B (Oil): If the product remains an oil (common for alkyl-substituted oxolanes), purify via silica gel flash chromatography.

    • Eluent: Gradient 0%

      
       10% Methanol in Dichloromethane (DCM).
      

Process Visualization

Workflow Logic

G Start Start: Methyl Ester Substrate Mix Dissolve in MeOH (0.5M) Add 10 eq. Hydrazine Hydrate Start->Mix Reflux Reflux at 65°C (12-18 Hours) Mix->Reflux Monitor TLC Monitor (Ninhydrin Stain) Reflux->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Reflux No Workup Rotovap (Remove MeOH) Azeotrope with Toluene Decision->Workup Yes Purify Recrystallization or Flash Column (MeOH/DCM) Workup->Purify Final Final Product: 2-Methyloxolane-2-carbohydrazide Purify->Final

Caption: Logical workflow for the hydrazinolysis of sterically hindered oxolane esters.

Quality Control & Troubleshooting

Characterization Criteria
Analytical MethodExpected ResultMechanistic Reason

H NMR
Disappearance of singlet at ~3.7 ppm (

).[1]
Cleavage of the methoxy group.

H NMR
Appearance of broad signals ~4.0 ppm (

) and ~8-9 ppm (

).
Formation of the hydrazide functionality.[2][5][6][7]
IR Spectroscopy Shift of Carbonyl (

) from ~1740 cm

to ~1660 cm

.
Amide resonance lowers bond order of C=O compared to ester.
LC-MS

corresponds to MW of Hydrazide.
Confirmation of molecular mass.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Steric bulk prevents attack.[1]Switch solvent to n-Butanol and reflux at 117°C. Higher temp overcomes activation barrier.
"Sticky" Oil Product Residual solvent/hydrazine.[2]Dissolve in DCM, dry over

, filter, and evaporate. Triturate with cold Ether.
Impurity Formation Formation of cyclic imides or dimers.Ensure excess hydrazine (minimum 5 eq) is maintained throughout the reaction.

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, corrosive, and a known carcinogen.[1] It can cause severe skin burns and eye damage.

    • Protocol: All weighing and transfers must occur in a functioning fume hood. Neutralize waste streams with dilute hypochlorite (bleach) solution before disposal (converts hydrazine to nitrogen gas).

  • Reaction Pressure: Ensure the reflux system is open to an inert atmosphere (Nitrogen balloon) to prevent pressure buildup, though hydrazine decomposition can generate gas.

References

  • Nucleophilic Reactivity: Pearson, R. G., & Edwards, J. O. (1962). The Alpha-Effect in Nucleophilic Substitution. Journal of the American Chemical Society.[6] Link

  • Hydrazinolysis Protocol: Tilstam, U., & Weinmann, H. (2002). Trichloromethyl Chloroformate and Bis(trichloromethyl) Carbonate in Organic Synthesis. Organic Process Research & Development. (General reference for acyl substitution workflows). Link

  • Hindered Esters: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter on Ester Hydrolysis and Aminolysis). Link

  • Oxolane Synthesis Context: Pace, V., et al. (2014). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Solvent for Organometallic Chemistry. Current Organic Chemistry. Link

Sources

Application

Synthesis of 2-Methyloxolane-2-Carbohydrazide: A Detailed Protocol for Drug Discovery and Development

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 2-methyloxolane-2-carbohydrazide through the reaction of 2-methyloxolane-2-carboxylate with hydrazine hydrate. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-methyloxolane-2-carbohydrazide through the reaction of 2-methyloxolane-2-carboxylate with hydrazine hydrate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein emphasizes safety, efficiency, and reproducibility, offering insights into the underlying chemical principles and practical considerations for a successful synthesis.

Introduction: The Significance of Carbohydrazides in Medicinal Chemistry

Carbohydrazides are a class of organic compounds characterized by the presence of a hydrazide functional group (-CONHNH₂). These moieties are of significant interest in pharmaceutical sciences due to their versatile chemical reactivity and their ability to act as key pharmacophores in a variety of biologically active molecules.[1] The carbohydrazide functional group can participate in the formation of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, which are prevalent in many drug candidates.

The target molecule, 2-methyloxolane-2-carbohydrazide, incorporates a substituted oxolane (tetrahydrofuran) ring, a common scaffold in natural products and pharmaceuticals. The synthesis of this compound provides a valuable building block for the development of novel therapeutic agents. This protocol details the hydrazinolysis of a cyclic ester, 2-methyloxolane-2-carboxylate, a common and effective method for the preparation of carbohydrazides.[2]

Reaction Scheme and Mechanism

The synthesis of 2-methyloxolane-2-carbohydrazide is achieved through the nucleophilic acyl substitution reaction of a 2-methyloxolane-2-carboxylate ester with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol or alkoxy group, resulting in the formation of the corresponding carbohydrazide.

Caption: General reaction scheme for the synthesis of 2-methyloxolane-2-carbohydrazide.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierCAS Number
2-Methyloxolane-2-carboxylate≥98%Commercially AvailableVaries by ester
Hydrazine Hydrate (80% solution)Reagent GradeCommercially Available7803-57-8
Ethanol (Absolute)ACS GradeCommercially Available64-17-5
Diethyl Ether (Anhydrous)ACS GradeCommercially Available60-29-7
Deionized Water--7732-18-5
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Experimental Protocol

Reaction Setup and Procedure

This protocol is a general method and may require optimization based on the specific ester of 2-methyloxolane-2-carboxylic acid used.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Measure Reagents Setup Assemble Glassware Reagents->Setup Charge Charge Flask Setup->Charge Reflux Heat to Reflux Charge->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol Filter->Wash Dry Dry Product Wash->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize Analyze Analyze Product Dry->Analyze Recrystallize->Analyze

Caption: Experimental workflow for the synthesis of 2-methyloxolane-2-carbohydrazide.

Step-by-Step Procedure:

  • Charging the Reaction Vessel: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methyloxolane-2-carboxylate in absolute ethanol (approximately 10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add 2.5 equivalents of 80% hydrazine hydrate dropwise at room temperature.[2] A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to distinguish the starting ester from the more polar product. The disappearance of the starting material spot indicates the completion of the reaction.

  • Isolation of the Product: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold absolute ethanol to remove any unreacted hydrazine hydrate and other impurities.[3]

  • Drying: Dry the collected solid under vacuum to obtain the crude 2-methyloxolane-2-carbohydrazide.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethanol/diethyl ether, to obtain a product of high purity.[4]

Characterization

The identity and purity of the synthesized 2-methyloxolane-2-carbohydrazide should be confirmed by analytical techniques such as:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (e.g., N-H, C=O of the hydrazide).

    • Mass Spectrometry: To determine the molecular weight of the compound.

Safety Precautions

Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance. [5] It is crucial to handle it with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction- Extend the reflux time. - Ensure the reaction temperature is at the boiling point of the solvent. - Check the quality and concentration of the hydrazine hydrate.
Product is soluble in the reaction solvent- After cooling, try to precipitate the product by adding a non-polar solvent like diethyl ether. - Concentrate the reaction mixture under reduced pressure before cooling.
Impure product (multiple spots on TLC) Unreacted starting material- Increase the reflux time or the molar equivalent of hydrazine hydrate.
Side reactions- Lower the reaction temperature and increase the reaction time. - Ensure the use of anhydrous solvent.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 2-methyloxolane-2-carbohydrazide. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The principles and techniques described herein are broadly applicable to the synthesis of other carbohydrazide derivatives.

References

  • PrepChem. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]

  • Maghchiche, A., & Silver, J. (2025, December 16). How do we purify the product (carbohydrate chemistry) that produce some decompositions? ResearchGate. Retrieved from [Link]

  • Request PDF. (2025, August 6). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Liu, C. F., & Danishefsky, S. J. (2016, March 15). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • El-Sayed, H. A., Moustafa, A. H., & Aly, A. A. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2094. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Methyloxolane-2-carbohydrazide in Drug Discovery

Executive Summary This guide details the application of 2-Methyloxolane-2-carbohydrazide (CAS: 1345840-81-4) as a high-value scaffold in modern drug discovery. Unlike traditional "flat" heteroaromatic building blocks, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-Methyloxolane-2-carbohydrazide (CAS: 1345840-81-4) as a high-value scaffold in modern drug discovery. Unlike traditional "flat" heteroaromatic building blocks, this scaffold introduces a critical quaternary stereocenter (


-hybridized) at the 2-position. This structural feature offers three distinct advantages:
  • Metabolic Stability: The 2-methyl group blocks potential oxidative metabolism at the

    
    -position of the ether ring.
    
  • 3D-Complexity: It increases the fraction of

    
     carbons (
    
    
    
    ), a metric directly correlated with improved clinical success and solubility ("Escape from Flatland").
  • Versatile Reactivity: The carbohydrazide moiety serves as a "warhead" for generating diverse heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) or stable linkers (hydrazones).

Chemical Rationale & Structural Logic

The "Escape from Flatland"

Traditional drug design often relies on planar aromatic rings (furans, thiophenes), which can suffer from poor solubility and non-specific binding. 2-Methyloxolane-2-carbohydrazide introduces a non-planar tetrahydrofuran (oxolane) ring constrained by a quaternary center.

FeatureTraditional Scaffold (Furan-2-carbohydrazide)2-Methyloxolane-2-carbohydrazide Impact
Geometry Planar (2D)Tetrahedral/Puckered (3D)Improved target selectivity
Metabolic Site

-proton susceptible to oxidation
Quaternary C-Me blocks

-oxidation
Extended half-life (

)
Solubility Low (stacking interactions)High (disrupted stacking)Better oral bioavailability
Chirality AchiralChiral (Enantiomers available)Specific binding pocket fit
The Carbohydrazide Vector

The hydrazide group (


) is a distinct nucleophile. Unlike simple amines, the 

-effect makes the terminal nitrogen highly reactive toward electrophiles (aldehydes, isothiocyanates, activated esters), allowing for rapid library generation under mild conditions.

Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole Peptidomimetics

Context: The 1,3,4-oxadiazole ring is a stable bioisostere for amide bonds in peptides, improving proteolytic stability.

Workflow Diagram:

OxadiazoleSynthesis Start 2-Methyloxolane- 2-carbohydrazide Coupling Coupling Step (T3P or EDC/HOBt) Start->Coupling Acid Carboxylic Acid (R-COOH) Acid->Coupling Intermediate Diacylhydrazine Intermediate Coupling->Intermediate r.t., 4-12h Cyclization Cyclodehydration (Burgess Reagent or POCl3) Intermediate->Cyclization Dehydration Product 2,5-Disubstituted 1,3,4-Oxadiazole Cyclization->Product Isolation

Caption: Step-wise construction of the 1,3,4-oxadiazole core from the hydrazide scaffold.

Detailed Methodology:

  • Coupling (Diacylhydrazine Formation):

    • Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF.

    • Add DIPEA (3.0 equiv) and T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 equiv). Stir for 10 min.

    • Add 2-Methyloxolane-2-carbohydrazide (1.0 equiv).[1]

    • Stir at room temperature for 4–12 hours.

    • Checkpoint: Monitor via LC-MS for the [M+H]+ peak corresponding to the diacylhydrazine.

    • Workup: Dilute with EtOAc, wash with sat.

      
       and brine. Dry over 
      
      
      
      and concentrate.
  • Cyclodehydration (The Burgess Method - Mild):

    • Note: Use this for substrates sensitive to harsh acids.

    • Dissolve the crude diacylhydrazine in anhydrous THF (0.1 M).

    • Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide, 2.0 equiv).

    • Heat via microwave irradiation at 100°C for 15–30 minutes.

    • Validation: The disappearance of the acyclic intermediate and formation of the oxadiazole (mass -18 Da from intermediate) confirms cyclization.

  • Cyclodehydration (The

    
     Method - Robust): 
    
    • Note: Use for robust substrates requiring scale-up.

    • Dissolve diacylhydrazine in

      
       (excess, acts as solvent).
      
    • Reflux at 80–100°C for 2–4 hours.

    • Safety: Quench carefully by adding the reaction mixture dropwise onto crushed ice/ammonia.

Protocol B: Fragment-Based Screening via Hydrazone Formation

Context: Hydrazones serve as reversible covalent probes or stable linkers to explore chemical space around the oxolane core.

Methodology:

  • Library Preparation: Prepare a 10 mM stock solution of 2-Methyloxolane-2-carbohydrazide in DMSO.

  • Array Synthesis: In a 96-well plate, dispense 10 µL of scaffold stock (1 equiv) into wells containing diverse aldehydes (1.1 equiv) in Ethanol (190 µL).

  • Catalysis: Add 1 µL of glacial acetic acid (catalytic) to each well.

  • Incubation: Shake at room temperature for 12 hours.

  • Direct Analysis: Analyze directly via LC-MS. The hydrazone formation is generally quantitative.

    • Reduction (Optional): To freeze the library as stable amines, add

      
       (2 equiv) directly to the wells and incubate for 4 hours.
      
Protocol C: Synthesis of 1,2,4-Triazoles (Bioisosteres of Esters)

Context: Triazoles offer different hydrogen-bond acceptor profiles compared to oxadiazoles.

  • Thiosemicarbazide Formation:

    • React 2-Methyloxolane-2-carbohydrazide with an isothiocyanate (

      
      ) in Ethanol at reflux for 2 hours.
      
    • Precipitate the intermediate by cooling and adding water.

  • Cyclization:

    • Resuspend the thiosemicarbazide in 2N NaOH solution.

    • Heat at 80°C for 4 hours.

    • Acidify with dilute HCl to precipitate the 1,2,4-triazole-3-thiol derivative.

    • Desulfurization (Optional): Treat with Raney Nickel or

      
       to remove the thiol group if a simple triazole is desired.
      

Strategic Application Map

The following diagram illustrates how this single scaffold diverges into multiple pharmacological classes.

ScaffoldUtility Center 2-Methyloxolane- 2-carbohydrazide (Scaffold) Oxadiazole 1,3,4-Oxadiazoles (Peptide Mimetics) Center->Oxadiazole + R-COOH (Cyclization) Triazole 1,2,4-Triazoles (Kinase Inhibitors) Center->Triazole + R-NCS (Basic Cyclization) Hydrazone Acyl Hydrazones (FBDD Probes) Center->Hydrazone + R-CHO (Condensation) Oxadiazine 1,3,4-Oxadiazines (Novel Heterocycles) Center->Oxadiazine + Allenoates (Oxidative Cycloaddition)

Caption: Divergent synthesis pathways from the central 2-methyloxolane scaffold.

Safety and Handling (Genotoxic Impurity Control)

When using hydrazide-containing scaffolds in drug development, strict control of hydrazine traces is required (ICH M7 guidelines).

  • Detection: Use derivatization with benzaldehyde followed by HPLC to detect trace hydrazine.

  • Quenching: Ensure all reactions are driven to completion. Unreacted hydrazide moieties can be scavenged using polymer-supported aldehydes (e.g., aldehyde Wang resin) post-reaction.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]

  • Somogyi, L. (2015). Synthesis of 1,3,4-Oxadiazoles from Acyl Hydrazides. Organic Chemistry Portal. [Link]

  • RSC Chemical Science. (2023). Convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides. Royal Society of Chemistry. [Link]

  • Kim, J., et al. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates.[2] Molecules, 28(9). [Link]

Sources

Application

Application Note: Preparation of Hydrazone Derivatives from 2-Methyloxolane-2-carbohydrazide

Abstract & Introduction Hydrazone derivatives containing heterocyclic moieties are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Hydrazone derivatives containing heterocyclic moieties are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties [1, 2]. This application note details the synthesis of hydrazone derivatives specifically derived from 2-Methyloxolane-2-carbohydrazide .

The 2-methyloxolane (2-methyltetrahydrofuran) scaffold is of particular interest as a bioisostere. Unlike flat aromatic systems, the oxolane ring offers three-dimensionality (Fsp³ character) and improved water solubility, properties highly desirable in fragment-based drug design. However, the presence of a quaternary center at the C2 position (bearing both the methyl group and the carbohydrazide) introduces steric bulk that distinguishes this synthesis from standard benzhydrazide reactions. This protocol addresses these steric challenges through optimized catalytic conditions.

Chemical Basis & Mechanism

The formation of hydrazones from 2-Methyloxolane-2-carbohydrazide involves a nucleophilic addition-elimination reaction. The terminal amino group (


) of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (or ketone).
Reaction Mechanism
  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing its electrophilicity.

  • Nucleophilic Attack: The hydrazide nitrogen attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Proton Transfer & Elimination: The hydroxyl group is protonated and eliminated as water (

    
    ), resulting in the formation of the imine bond (
    
    
    
    ).

Key Structural Consideration: The methyl group at the C2 position of the oxolane ring creates steric hindrance near the reaction center. While the nucleophilic nitrogen is extended away from the ring, the overall conformation may slow the initial attack compared to unhindered aromatic hydrazides.

Mechanistic Pathway Diagram

ReactionMechanism Reactants 2-Methyloxolane-2- carbohydrazide + Aldehyde Activation Acid Activation (Protonation of Aldehyde) Reactants->Activation AcOH cat. Intermediate Tetrahedral Carbinolamine Activation->Intermediate Nucleophilic Attack Transition Water Elimination (-H2O) Intermediate->Transition Proton Transfer Product Hydrazone Derivative Transition->Product Formation of C=N

Figure 1: Step-wise mechanistic pathway for acid-catalyzed hydrazone formation.

Materials & Equipment

Reagents
  • Starting Material: 2-Methyloxolane-2-carbohydrazide (>95% purity).

  • Electrophile: Substituted Aromatic/Aliphatic Aldehyde (1.0 – 1.1 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: Ethanol is preferred for its higher boiling point (

      
      ), which helps overcome the steric energy barrier.
      
  • Catalyst: Glacial Acetic Acid (AcOH).

Equipment
  • Round-bottom flask (50 mL or 100 mL).

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stirrer / Hotplate with temperature control.

  • TLC plates (Silica gel 60 F254).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

This protocol is designed for a 1.0 mmol scale but is linearly scalable.

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean round-bottom flask, dissolve 2-Methyloxolane-2-carbohydrazide (1.0 mmol) in Absolute Ethanol (10–15 mL).

    • Add the Aldehyde (1.0 mmol) to the solution.

    • Critical Step: Add Glacial Acetic Acid (3–5 drops, approx. 0.1 mL). The pH should be slightly acidic (pH 4–5) to catalyze the reaction without degrading the oxolane ring.

  • Reflux:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
      ) with vigorous stirring.
      
    • Time: Due to the steric bulk at C2, reflux time typically ranges from 3 to 6 hours .

    • Monitoring: Check reaction progress via TLC every hour (Mobile phase: Hexane:Ethyl Acetate 3:1 or 1:1). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

    • Place the flask in an ice bath (

      
      ) for 30 minutes to maximize precipitation.
      
    • Note: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure (rotary evaporator) and cool again.

  • Purification:

    • Filter the solid precipitate using vacuum filtration.

    • Wash the filter cake with cold ethanol (

      
      ) to remove unreacted aldehyde and acid catalyst.
      
    • Dry the solid in a vacuum oven at

      
       for 4 hours.
      
    • Recrystallization: If purity is <95% (by TLC/NMR), recrystallize from hot ethanol.

Experimental Workflow Diagram

Workflow Start Dissolve Hydrazide in EtOH Add Add Aldehyde + Cat. AcOH Start->Add Reflux Reflux (80°C) 3-6 Hours Add->Reflux Check TLC Check (Complete?) Reflux->Check Cool Cool to 0°C (Precipitation) Check->Cool Yes Continue Continue Reflux Check->Continue No Filter Vacuum Filtration & Wash Cool->Filter Dry Dry & Characterize Filter->Dry Continue->Reflux

Figure 2: Operational workflow for the synthesis and purification of hydrazone derivatives.

Characterization & Data Analysis

Successful synthesis must be validated using spectroscopic methods.

Expected NMR Signals (¹H NMR, DMSO-d₆)
Proton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Feature
-NH- (Amide)11.0 – 12.0Singlet (Broad)Disappears with D₂O shake.
-N=CH- (Imine)8.0 – 8.8SingletCharacteristic hydrazone peak.
Aromatic H 6.5 – 8.0MultipletDepends on aldehyde substitution.
Oxolane C2-CH₃ 1.2 – 1.5SingletDistinctive methyl singlet.
Oxolane Ring 1.6 – 3.8MultipletsComplex splitting due to diastereotopic protons.
Infrared Spectroscopy (FT-IR)
  • NH Stretch:

    
    [1]
    
  • C=O Stretch (Amide I):

    
    
    
  • C=N Stretch (Imine):

    
     (Validation of product formation)
    

Optimization & Troubleshooting (Expert Tips)

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility of product.Evaporate solvent to 1/3 volume; add cold water dropwise to induce precipitation (trituration).
Slow Reaction Steric hindrance at C2.Increase catalyst load (add 2 more drops AcOH) or switch solvent to n-Propanol (higher reflux temp).
Impurity Spots on TLC Aldehyde oxidation.Ensure aldehyde is fresh/distilled. Perform reaction under Nitrogen (

) atmosphere.
Oily Product Solvent trapping.Triturate the oil with diethyl ether or hexane to induce crystallization.

References

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[2] Medicinal Chemistry Research, 26, 287–301.

  • Rollas, S., & Küçükgüzel, Ş.[2] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

  • Kumari, S., et al. (2021).[2][3][4] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4934.

  • Pace, V., et al. (2014). 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Solvent for Organometallic Chemistry. Current Organic Chemistry, 18(18).

Sources

Method

Application Note: Heterocyclic Transformations of 2-Methyloxolane-2-carbohydrazide

Executive Summary This guide details the synthetic utility of 2-Methyloxolane-2-carbohydrazide (also known as 2-methyltetrahydrofuran-2-carbohydrazide) as a versatile building block in medicinal chemistry. Unlike simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 2-Methyloxolane-2-carbohydrazide (also known as 2-methyltetrahydrofuran-2-carbohydrazide) as a versatile building block in medicinal chemistry. Unlike simple alkyl hydrazides, this scaffold introduces a 2-methyloxolane (2-MeTHF) moiety—a privileged, lipophilic ether structure that enhances metabolic stability and solubility profiles in drug candidates.[1]

The 2-MeTHF motif serves as a bioisostere for proline or cyclic ethers, offering a unique quaternary center at the 2-position.[1] This note provides optimized protocols for converting this hydrazide into three critical heterocycles: 1,3,4-oxadiazoles , 1,2,4-triazoles , and 1,3,4-thiadiazoles , emphasizing reaction conditions that preserve the integrity of the acid-sensitive tertiary ether linkage.[1]

Chemical Profile & Mechanistic Insight[1][2]

Compound Characteristics[1][2][3][4][5][6][7]
  • Compound: 2-Methyloxolane-2-carbohydrazide

  • Structure: A tetrahydrofuran ring featuring a quaternary carbon at position 2, substituted with both a methyl group and the carbohydrazide functionality.[1]

  • Key Property: The C2 position is a quaternary hemiaminal ether center .[1] While the 2-MeTHF ring is generally stable, the presence of the carbonyl group adjacent to the ether oxygen creates a potential leaving group scenario under harsh Lewis acidic conditions.

  • Solubility: High solubility in polar organic solvents (DMSO, DMF, MeOH); moderate solubility in DCM; low solubility in non-polar alkanes.[1]

Reactivity Matrix

The carbohydrazide group (


) acts as a 1,3-dinucleophile.[1] The reaction pathway is dictated by the electrophile and the cyclization agent employed:
  • Path A (Cyclodehydration): Reaction with carboxylic acids/acid chlorides

    
    1,3,4-Oxadiazoles .[1]
    
  • Path B (Thio-cyclization): Reaction with isothiocyanates

    
     Thiosemicarbazide intermediate 
    
    
    
    1,2,4-Triazoles (Basic conditions) or 1,3,4-Thiadiazoles (Acidic conditions).[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from 2-Methyloxolane-2-carbohydrazide.

G Start 2-Methyloxolane- 2-carbohydrazide Diacyl N,N'-Diacylhydrazide (Intermediate) Start->Diacyl + R-COCl / Base (Acylation) Thiosemi Acyl-Thiosemicarbazide (Intermediate) Start->Thiosemi + R-NCS (Isothiocyanate) Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Diacyl->Oxadiazole Dehydration (POCl3 or T3P) Triazole 1,2,4-Triazole-3-thione Thiosemi->Triazole Basic Cyclization (NaOH/Heat) Thiadiazole 1,3,4-Thiadiazole-2-amine Thiosemi->Thiadiazole Acidic Cyclization (H2SO4 or TFA)

Caption: Divergent synthesis pathways from 2-Methyloxolane-2-carbohydrazide to bioactive heterocycles.

Application Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazoles (The T3P Method)

Why this method? Traditional cyclodehydration uses


 at reflux.[1] However, the quaternary center of the 2-MeTHF ring can be sensitive to strong Lewis acids at high temperatures.[1] We recommend Propylphosphonic Anhydride (T3P)  as a milder, highly efficient alternative that operates at lower temperatures.[1]

Materials:

  • 2-Methyloxolane-2-carbohydrazide (1.0 equiv)

  • Carboxylic Acid derivative (R-COOH) (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]

  • Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (

    
    )[1]
    

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.1 equiv) and

    
     (3.0 equiv) in dry EtOAc under nitrogen. Stir for 10 min at 
    
    
    
    .
  • Coupling: Add T3P solution (1.5 equiv) dropwise. Stir for 20 min to form the active ester.[1]

  • Addition: Add 2-Methyloxolane-2-carbohydrazide (1.0 equiv) in one portion.

  • Cyclization: Heat the mixture to reflux (

    
    ) and add the remaining T3P (0.5 equiv). Monitor by TLC/LCMS.[1] Reaction typically completes in 4–6 hours.[1]
    
  • Work-up: Cool to RT. Wash with water (

    
    ), saturated 
    
    
    
    , and brine.[1] Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: Ensure the pH remains basic (


8) during the T3P addition to prevent acid-catalyzed ring opening of the oxolane.
Protocol B: Synthesis of 1,2,4-Triazole-3-thiones

Why this method? Triazole-3-thiones are key pharmacophores.[1] This base-catalyzed cyclization is robust and preserves the ether ring integrity.[1]

Materials:

  • 2-Methyloxolane-2-carbohydrazide (1.0 equiv)

  • Aryl/Alkyl Isothiocyanate (R-NCS) (1.1 equiv)[1]

  • Sodium Hydroxide (NaOH) 2N solution[1]

  • Solvent: Ethanol (EtOH)[1][2]

Step-by-Step:

  • Thiosemicarbazide Formation: Dissolve the hydrazide in EtOH. Add the isothiocyanate dropwise.[1] Reflux for 2–3 hours.[1] A solid precipitate (acyl-thiosemicarbazide) often forms; if so, filter and dry.[1] If not, proceed directly.

  • Cyclization: Suspend the intermediate in 2N NaOH (5 equiv).

  • Reflux: Heat at reflux for 4 hours. The solution will become clear as the triazole forms (thiol/thione tautomerism increases solubility in base).[1]

  • Precipitation: Cool to

    
    . Acidify carefully with 10% HCl to pH 4–5. The product will precipitate as a solid.[1]
    
  • Purification: Recrystallization from EtOH/Water is usually sufficient.[1]

Protocol C: Synthesis of 1,3,4-Thiadiazoles

Why this method? Acidic dehydration of the same thiosemicarbazide intermediate yields the thiadiazole isomer.

Materials:

  • Acyl-thiosemicarbazide intermediate (prepared as in Protocol B)

  • Concentrated Sulfuric Acid (

    
    ) or Trifluoroacetic Acid (TFA)[1]
    

Step-by-Step:

  • Dissolution: Add the thiosemicarbazide solid slowly to cold (

    
    ) concentrated 
    
    
    
    (approx. 1 mL per 100 mg).
  • Stirring: Stir at

    
     for 30 min, then allow to warm to room temperature. Stir for an additional 2–3 hours.
    
    • Note: Avoid heating if possible to protect the 2-MeTHF ring.[1] If conversion is slow, use TFA at

      
       instead of sulfuric acid.[1]
      
  • Quench: Pour the reaction mixture over crushed ice with vigorous stirring.

  • Neutralization: Neutralize with concentrated ammonium hydroxide (

    
    ) until precipitate forms.
    
  • Isolation: Filter the solid, wash with cold water, and dry.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Oxadiazole) Steric hindrance at C2 quaternary center.[1]Switch from ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

to Burgess Reagent or T3P (Protocol A) to facilitate dehydration under milder conditions.[1]
Ring Opening (Decomposition) Acid sensitivity of the hemiaminal ether.[1]Avoid prolonged reflux in concentrated mineral acids.[1] Use TFA or buffered conditions.
Incomplete Cyclization Poor solubility of hydrazide.[1]Use DMF or DMAc as co-solvent.[1] Increase temperature to

if using T3P/DMF.
Oily Product Lipophilicity of 2-MeTHF group.[1]The 2-MeTHF group prevents crystallization.[1] Purify via reverse-phase chromatography (C18) or triturated with cold pentane.

References

  • 2-Methyltetrahydrofuran (2-MeTHF)

    • Source: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Solvent for Organometallic Chemistry."[1] ChemSusChem, 2012.[1][3]

    • Relevance: Establishes the stability profile and lipophilic n
    • [1]

  • General Synthesis of 1,3,4-Oxadiazoles via T3P

    • Source: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles."[1] Tetrahedron Letters, 2009.[1]

    • Relevance: Provides the mechanistic basis for Protocol A.
    • [1]

  • Carbohydrazide to Triazole/Thiadiazole Transformations

    • Source: Rostamizadeh, S., et al. "Synthesis of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives."[1] Chinese Chemical Letters, 2011.[1]

    • Relevance: Validates the divergent synthesis p
    • [1]

  • Medicinal Chemistry of Tetrahydrofuran Scaffolds

    • Source: Sperry, J. B., et al. "Heterocycles in Drug Discovery."[1] The Journal of Organic Chemistry, 2019.[1]

    • Relevance: Contextualizes the 2-MeTHF motif as a metabolic stabilizer.
    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-Methyloxolane-2-carbohydrazide (recrystallization vs. chromatography)

The following technical guide is structured to address the purification of 2-Methyloxolane-2-carbohydrazide (also known as 2-methyltetrahydrofuran-2-carbohydrazide). As a Senior Application Scientist, I have designed thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the purification of 2-Methyloxolane-2-carbohydrazide (also known as 2-methyltetrahydrofuran-2-carbohydrazide). As a Senior Application Scientist, I have designed this content to navigate the specific physicochemical challenges of this amphiphilic molecule—balancing the lipophilic tetrahydrofuran ring with the highly polar, hydrogen-bonding hydrazide tail.

Doc ID: PUR-MTHF-HYD-001 Version: 2.4 (Current) Role: Senior Application Scientist Support[1]

Executive Summary & Molecular Profile

Purifying 2-Methyloxolane-2-carbohydrazide requires navigating a "polarity conflict."[1] The 2-methyloxolane core is an ether-based, moderately lipophilic moiety, while the carbohydrazide group (


) is highly polar, nucleophilic, and capable of extensive hydrogen bonding.[1]
  • Critical Challenge: The molecule is prone to "oiling out" (liquid-liquid phase separation) during recrystallization due to its low melting point potential and amphiphilic nature.[1]

  • Stability Warning: Hydrazides are susceptible to oxidation and can react with ketone-based solvents (e.g., acetone) to form hydrazones.[1] Never use acetone or MEK in your purification train.

Decision Matrix: Method Selection

Use this logic flow to determine the optimal purification route based on your scale and impurity profile.

PurificationDecision Start Crude 2-Methyloxolane- 2-carbohydrazide ScaleCheck Scale > 5g? Start->ScaleCheck ImpurityCheck Impurity Profile? ScaleCheck->ImpurityCheck No (Low Scale) Recryst METHOD A: Recrystallization (Thermodynamic Control) ScaleCheck->Recryst Yes (High Scale) ImpurityCheck->Recryst Baseline separation Chrom METHOD B: Flash Chromatography (Kinetic Control) ImpurityCheck->Chrom Close-eluting impurities (ΔRf < 0.1) Hybrid Hybrid Workflow: Flash (remove tar) -> Recryst (final polish) ImpurityCheck->Hybrid Complex mixture

Figure 1: Decision matrix for selecting the purification methodology.[1]

Method A: Recrystallization (The Scalable Approach)

Recrystallization is preferred for scales >5g due to higher recovery rates and the removal of trace hydrazine (genotoxic impurity) which stays in the mother liquor.

The "Oiling Out" Trap

Because the 2-methyloxolane ring lowers the crystal lattice energy, this compound often separates as an oil before crystallizing. To prevent this, we use a Slow-Cooling Two-Solvent System .[1]

Optimized Protocol

Solvent System: Isopropanol (IPA) / n-Heptane (Anti-solvent).[1] Alternative: Ethanol / MTBE (if solubility in IPA is too high).[1]

  • Dissolution: Dissolve crude solid in minimal boiling Isopropanol (approx. 3-5 mL per gram).

    • Tech Tip: If the solution is colored, treat with activated charcoal (5 wt%) for 10 mins, then hot filter.[1]

  • Nucleation Point: Remove from heat. Add warm n-Heptane dropwise until a faint, persistent cloudiness appears.[1]

  • The Re-heat: Add 1-2 drops of IPA to clear the cloudiness (returning to a single phase).

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap flask in foil or a towel).

    • Critical: Rapid cooling forces oiling out.[1]

  • Crystallization: Once room temp is reached, move to

    
     fridge.
    
  • Harvest: Filter the white needles/prisms. Wash with cold Heptane.[1]

Troubleshooting Recrystallization
IssueDiagnosisCorrective Action
Oiling Out Phase separation occurred above the crystal melting point.[1]Re-heat to dissolve.[1][2][3] Add more solvent (IPA) to lower saturation.[1] Seed with a pure crystal at

.[1]
No Precipitate Solution is super-saturated or too dilute.[1]Scratch glass surface to induce nucleation.[1] If too dilute, rotovap to 50% volume and retry.
Yellow Tint Oxidation products or trace hydrazine.[1]Recrystallize again. If persistent, perform a short silica plug filtration before recrystallization.[1]

Method B: Flash Chromatography (The Precision Approach)

Chromatography is necessary when the crude contains unreacted ester starting material (which may co-crystallize) or for enantiomeric separation (if using chiral stationary phases).

Stationary Phase & Mobile Phase Logic
  • Stationary Phase: Standard Silica Gel (

    
    ).[1]
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • The "Streak" Problem: Hydrazides are basic and hydrogen-bond donors. They interact strongly with silanols, causing tailing (streaking).[1]

Protocol
  • Column Pre-treatment: Flush silica with 1% Triethylamine (TEA) in DCM to neutralize acidic silanol sites.[1] This sharpens the peak shape.

  • Loading: Dissolve crude in minimal DCM. If insoluble, use a "dry load" technique (adsorb crude onto silica/Celite).[1]

  • Gradient Elution:

    • Start: 100% DCM.[1]

    • Ramp: 0%

      
       5% MeOH over 10 CV (Column Volumes).
      
    • Hold: 5% MeOH (Product usually elutes here).[1]

    • Wash: 10% MeOH to elute polar impurities.[1]

  • Detection: UV at 210-220 nm (weak chromophore) or Stain with Permanganate (KMnO4) or Anisaldehyde .[1]

    • Note: Hydrazides reduce KMnO4 instantly (bright yellow spot on purple background).[1]

ChromatographyWorkflow Load Sample Loading (Dry Load recommended) Gradient Gradient Elution DCM -> 5% MeOH Load->Gradient Tailing Issue: Peak Tailing? Gradient->Tailing Modifier Add 1% Et3N or NH4OH to Mobile Phase Tailing->Modifier Yes Collect Fraction Collection (KMnO4 Stain) Tailing->Collect No Modifier->Gradient Restart/Re-equilibrate

Figure 2: Chromatography workflow with troubleshooting loop for peak tailing.

Comparative Analysis

FeatureRecrystallizationFlash Chromatography
Purity Potential >99% (Excellent for removing homologs)>98% (Better for removing distinct byproducts)
Yield 70-85% (Mother liquor losses)90-95% (High recovery)
Scalability High (kg scale feasible)Low (Solvent/Silica intensive)
Time Efficiency Slow (Requires cooling/drying time)Fast (Immediate separation)
Hydrazine Removal Excellent (Stays in supernatant)Moderate (Can co-elute)

Frequently Asked Questions (FAQ)

Q1: My product is oiling out even with slow cooling. What now?

  • A: This is common for 2-methyloxolane derivatives.[1] Try "Seeding at the Cloud Point." Heat the mixture until clear, cool just until it becomes slightly turbid, and immediately add a seed crystal of pure product. Alternatively, switch to a solvent system with a lower boiling point difference, such as Ethyl Acetate/Hexane, to reduce the thermal shock.[1]

Q2: Can I use Acetone as a solvent?

  • A: ABSOLUTELY NOT. Hydrazides react with ketones (Acetone, MEK) to form hydrazones (

    
    ).[1] This reaction is reversible but will contaminate your product and confuse NMR spectra.[1] Stick to alcohols, esters, or chlorinated solvents.[1]
    

Q3: How do I remove trace Hydrazine (genotoxic) residues?

  • A: Recrystallization is the most effective method. If chromatography is used, a subsequent wash of the organic layer with 5% aqueous

    
     (Sodium Bisulfite) can help, but be cautious of water solubility.[1] For strict pharma compliance, use a scavenger resin (aldehyde-functionalized silica) to trap unreacted hydrazine.[1]
    

Q4: The product is UV inactive. How do I track it?

  • A: The 2-methyloxolane ring and hydrazide lack strong conjugation. Use Iodine Chamber or KMnO4 stain .[1] In KMnO4, the hydrazide will show as a distinct yellow/brown spot against the purple background almost immediately.[1]

References & Grounding

  • Hydrazide Purification Protocols : BenchChem Application Notes. "Purification of Synthetic Hydrazide Compounds." Accessed 2025.[1][4][5][6] [1]

  • 2-Methyltetrahydrofuran Properties : Monument Chemical. "2-Methyltetrahydrofuran (2-MethylTHF) Technical Data."

  • Genotoxic Impurity Control : Elder, D.P., et al. "Control and analysis of hydrazine, hydrazides and hydrazones."[1][7] Journal of Pharmaceutical and Biomedical Analysis.

  • Green Solvent Substitution : 2-MeTHF is inversely soluble in water and forms azeotropes, aiding in water removal during workup.[1] Agilent Technical Overview.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Methyloxolane-2-carbohydrazide

Welcome to the technical support guide for 2-Methyloxolane-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on navigating the unique s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyloxolane-2-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on navigating the unique synthetic challenges presented by this sterically hindered building block. Here, we offer troubleshooting strategies, detailed protocols, and mechanistic insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyloxolane-2-carbohydrazide, and why is steric hindrance a primary concern?

A1: 2-Methyloxolane-2-carbohydrazide is a heterocyclic compound featuring a carbohydrazide functional group (-CONHNH₂) attached to the C2 position of a 2-methyloxolane (also known as 2-methyltetrahydrofuran) ring. The core issue arises because the carbohydrazide is bonded to a quaternary carbon atom. This carbon is also part of the five-membered ring and is substituted with a methyl group. This arrangement creates a crowded three-dimensional environment around the nucleophilic nitrogen atoms of the hydrazide. This crowding, known as steric hindrance, physically obstructs the approach of reactants, significantly slowing down or preventing reactions that would otherwise proceed smoothly with less bulky carbohydrazides.[1][2][3]

Q2: Which reactions are most affected by the steric bulk of this molecule?

A2: The most affected reactions are those requiring nucleophilic attack by the hydrazide nitrogens. This includes:

  • Amide Bond Formation (Acylation): Coupling with carboxylic acids, acid chlorides, or anhydrides is particularly challenging. The electrophilic carbonyl carbon of the acylating agent is blocked from reaching the hydrazide nitrogen.

  • Hydrazone Formation: Reactions with aldehydes and, more significantly, ketones to form hydrazones can be exceptionally slow. The steric bulk around both the hydrazide and potentially bulky ketones creates a high-energy transition state.[4]

  • Alkylation and Arylation: Forming N-C bonds through reactions with alkyl or aryl halides (e.g., Sₙ2 or SₙAr type reactions) will be severely impeded.

Q3: My reaction yield is poor. What are the first general steps I should take?

A3: Before employing specialized reagents or catalysts, simple modifications to the reaction conditions can often provide improvement:

  • Increase Reaction Temperature: Higher temperatures provide molecules with more kinetic energy to overcome the activation barrier imposed by steric repulsion.[4][5] The high boiling point of 2-methyloxolane (80°C), if used as a solvent, can be advantageous here.[6]

  • Extend Reaction Time: Sterically hindered reactions are often kinetically slow. Extending the reaction time from a few hours to 24-48 hours may be necessary to achieve acceptable conversion.[4]

  • Increase Reagent Concentration: Using a molar excess of the less sterically hindered or less expensive reagent can help drive the reaction equilibrium toward the product, according to Le Chatelier's principle.

Q4: Are there specific catalysts that are known to work well for sterically hindered couplings?

A4: Yes, when standard conditions fail, catalytic methods are the preferred approach. For amide bond formation, boronic acid-based catalysts have proven highly effective for direct amidation of sterically demanding substrates.[7][8] These catalysts activate the carboxylic acid, making it a better electrophile and facilitating the reaction under dehydrative conditions, often at elevated temperatures.[7]

Troubleshooting Guides for Specific Reactions

Scenario 1: Failed Amide Bond Formation with a Carboxylic Acid

Problem: "I am attempting to couple 2-Methyloxolane-2-carbohydrazide with a bulky carboxylic acid using standard EDC/DMAP conditions in DCM, but I'm only recovering my starting materials after 24 hours. What is the cause, and what are my next steps?"

Analysis and Solution: The failure of standard carbodiimide coupling agents like EDC is a classic sign of severe steric hindrance. The O-acylisourea intermediate formed from EDC and the carboxylic acid is itself bulky and cannot be accessed by the hindered nucleophilic nitrogen of the carbohydrazide.

Your strategy should be to either increase the electrophilicity of the carboxylic acid using more potent methods or employ a catalytic system designed for hindered couplings.

Troubleshooting Table: Amide Bond Formation
StrategyImplementation DetailsMechanistic Rationale
1. High-Potency Coupling Agents Replace EDC/DMAP with HATU or T3P. Use a non-nucleophilic base like DIPEA.These reagents convert the carboxylic acid into a highly reactive acyl-intermediate (activated ester for HATU, mixed anhydride for T3P) that can overcome the steric barrier more effectively. However, they produce stoichiometric waste.[8]
2. Boronic Acid Catalysis Use 5-10 mol% of an arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) in a high-boiling solvent like toluene or 2-methyloxolane itself. Use a Dean-Stark trap or molecular sieves to remove water.[7]The boronic acid forms a reactive intermediate with the carboxylic acid, facilitating nucleophilic attack by the amine with the concomitant loss of water, which drives the reaction forward. This is a greener, more atom-economical approach.[8]
3. Microwave Irradiation If available, use a microwave reactor to screen conditions rapidly. Temperatures can be safely elevated beyond the solvent's boiling point in a sealed vessel.Microwave heating can dramatically accelerate reaction rates by efficiently coupling with the polar transition state, overcoming the high activation energy of sterically hindered reactions.[7]
Workflow: Boronic Acid Catalyzed Amidation

RCOOH Carboxylic Acid (R-COOH) Intermediate1 Acyloxyboronic Acid Intermediate RCOOH->Intermediate1 ArBOH2 ArB(OH)₂ Catalyst ArBOH2->Intermediate1 Hydrazide 2-Methyloxolane-2-carbohydrazide (R'-NHNH₂) Intermediate2 Tetrahedral Intermediate Hydrazide->Intermediate2 Intermediate1->Intermediate2 + R'-NHNH₂ Water H₂O Intermediate1->Water - H₂O Product Amide Product (R-CONHNH-R') Intermediate2->Product ArBOH2_regen ArB(OH)₂ Catalyst (Regenerated) Intermediate2->ArBOH2_regen Collapse Ketone Bulky Ketone (R₂C=O) Iminium Reactive Iminium Ion Intermediate Ketone->Iminium Aniline Aniline Catalyst Aniline->Iminium + H⁺, - H₂O Intermediate Addition Intermediate Iminium->Intermediate + R'-NHNH₂ Hydrazide Hindered Hydrazide (R'-NHNH₂) Product Hydrazone Product (R₂C=NNH-R') Intermediate->Product Aniline_regen Aniline (Regenerated) Intermediate->Aniline_regen - H⁺

Caption: Aniline catalysis accelerates hydrazone formation via a reactive iminium ion.

Detailed Experimental Protocols

Protocol 1: Boronic Acid-Catalyzed Amidation of 2-Methyloxolane-2-carbohydrazide

This protocol describes a general procedure for coupling 2-Methyloxolane-2-carbohydrazide with a sterically hindered carboxylic acid.

  • Materials:

    • 2-Methyloxolane-2-carbohydrazide (1.0 equiv.)

    • Sterically hindered carboxylic acid (e.g., pivalic acid) (1.1 equiv.)

    • 3,5-Bis(trifluoromethyl)phenylboronic acid (0.1 equiv.)

    • Toluene or 2-Methyloxolane (solvent)

    • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap filled with toluene.

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To the round-bottom flask, add the 2-Methyloxolane-2-carbohydrazide, the carboxylic acid, and the boronic acid catalyst.

    • Add the solvent (e.g., toluene) to achieve a concentration of approximately 0.2 M with respect to the carbohydrazide.

    • Assemble the Dean-Stark apparatus and reflux condenser. Purge the system with an inert gas.

    • Heat the reaction mixture to reflux (approx. 110°C for toluene) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion. Water will collect in the Dean-Stark trap.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Aniline-Catalyzed Hydrazone Formation with a Hindered Ketone

This protocol provides a method for synthesizing a hydrazone from the title compound and a bulky ketone.

  • Materials:

    • 2-Methyloxolane-2-carbohydrazide (1.0 equiv.)

    • Hindered ketone (e.g., 2-adamantanone) (1.05 equiv.)

    • Aniline (0.2 equiv.)

    • Glacial Acetic Acid (catalytic amount, ~1-2 drops)

    • Ethanol or Methanol (solvent)

    • Round-bottom flask with magnetic stirrer and reflux condenser.

  • Procedure:

    • Dissolve the 2-Methyloxolane-2-carbohydrazide and the hindered ketone in the alcohol solvent (approx. 0.5 M).

    • Add the aniline and the catalytic amount of glacial acetic acid to the solution.

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction by TLC or LC-MS. For highly hindered substrates, the reaction may require 16-36 hours. [4] 5. Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration and washed with cold solvent.

    • If the product is soluble, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

References
  • Al-Zoubi, R. M., Marion, N., & Hall, D. G. (2008). Direct Amidation of Carboxylic Acids Using Boronic Acids and a Water-Tolerant, Air-Stable, and Recyclable Dioxazaborole Precatalyst. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • Warner, S. L., & Jones, A. D. (2018). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 20(1), 19-33. [Link]

  • Caldwell, N. (2015). Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. [Link]

  • García, A., et al. (2024). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules, 29(12), 2869. [Link]

  • El-Gohary, S. M., & Shaabana, A. A. (2017). Thiocarbohydrazides: Synthesis and Reactions. International Journal of Organic Chemistry, 7(3), 223-268. [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Effect of steric hindrance of N-heterocyclic carbene in a copper complex on the efficiency of the Chan--Evans--Lam reaction proceeding. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?[Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1624-1635. [Link]

  • Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Chemat, F., et al. (2020). 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives. Molecules, 25(14), 3243. [Link]

  • Royal Society of Chemistry. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • A. C. (2013). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (pp. 189-209). [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 2-Methyloxolane-2-carbohydrazide Synthesis

Topic: Reaction Temperature Optimization for Sterically Hindered Hydrazides Document ID: TSC-2025-HYD-04 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists Executive Summary & Mechanistic Insight[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Temperature Optimization for Sterically Hindered Hydrazides Document ID: TSC-2025-HYD-04 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge: Synthesizing 2-methyloxolane-2-carbohydrazide (also known as 2-methyltetrahydrofuran-2-carbohydrazide) presents a specific kinetic challenge: Steric Hindrance .

Unlike simple esters, the precursor (typically ethyl 2-methyltetrahydrofuran-2-carboxylate) possesses a quaternary carbon at the


-position (C2). The methyl group and the oxolane ring create significant steric bulk, shielding the carbonyl carbon from the nucleophilic attack of hydrazine.

The Thermodynamic vs. Kinetic Trade-off:

  • Standard Conditions (78°C in Ethanol): Often result in incomplete conversion due to the high activation energy (

    
    ) required to overcome the steric barrier.
    
  • Elevated Temperature (>100°C): Increases the reaction rate significantly but introduces the risk of dimerization (formation of N,N'-diacylhydrazine) and hydrazine decomposition.

This guide provides a validated optimization strategy to balance these factors.

Critical Optimization Parameters

Temperature & Solvent Selection Matrix

The choice of solvent dictates the maximum internal reaction temperature (reflux). For this specific hindered substrate, standard ethanol reflux is often insufficient.

Solvent SystemBoiling Point (

)
Suitability for 2-Me-Oxolane DerivativeRisk Profile
Methanol 64.7°CLow. Kinetics are too slow for hindered centers.Low thermal risk; High incompletion risk.
Ethanol (Abs.) 78.4°CModerate. Standard starting point, but may require 24h+ reflux.Balanced.
n-Butanol 117.7°CHigh. Recommended for hindered esters. Overcomes

barrier.
Requires careful workup (high BP solvent).
Neat (No Solvent) ~114°CHigh Efficiency. Fastest rate.High Risk. Exothermic runaway; Dimer formation.
Stoichiometry Control

To prevent the formation of the symmetrical dimer impurity (1,2-bis(2-methyloxolane-2-carbonyl)hydrazine), you must maintain a high local concentration of hydrazine relative to the ester.

  • Standard: 3.0 equivalents of

    
    .
    
  • Hindered Optimization: 5.0 – 10.0 equivalents.

Validated Experimental Protocol (Tier 2 Optimization)

Context: This protocol utilizes n-Butanol to access higher reaction temperatures (100–110°C) required for the 2-methyloxolane scaffold.

Reagents:

  • Ethyl 2-methyltetrahydrofuran-2-carboxylate (1.0 eq)

  • Hydrazine Monohydrate (6.0 eq, 64-65%

    
    , reagent grade)
    
  • n-Butanol (anhydrous, 5-10 volumes)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Charge the ester and n-Butanol. Stir at room temperature until homogenous.

  • Reagent Addition: Add Hydrazine Monohydrate dropwise at ambient temperature.

    • Technical Note: Do not add hydrazine to a hot solution to avoid flash vaporization and immediate dimer formation.

  • Thermal Ramp: Gradually heat the mixture to an internal temperature of 105°C - 110°C (gentle reflux of n-Butanol).

  • Monitoring: Hold for 6–12 hours. Monitor via TLC (System: 10% MeOH in DCM, stain with Ninhydrin or PMA).

    • Endpoint: Disappearance of the ester spot (

      
      ) and appearance of the hydrazide (
      
      
      
      ).
  • Workup (Critical for High BP Solvent):

    • Cool to room temperature.[2]

    • Option A (Precipitation): If solid forms, filter and wash with cold diethyl ether.

    • Option B (Evaporation): If no precipitate, concentrate under high vacuum (rotary evaporator with water bath at 60°C) to remove n-Butanol and excess hydrazine.

  • Purification: Recrystallize from Ethanol/Hexane or triturate with diethyl ether to remove trace hydrazine.

Troubleshooting & FAQs

Q1: The reaction has stalled at 60% conversion after 24 hours in Ethanol. What should I do?

Diagnosis: The reaction temperature (78°C) provides insufficient energy to overcome the steric hindrance of the 2-methyl group. Corrective Action:

  • Do not add more hydrazine yet.

  • Swap the solvent.[2][3] Evaporate the ethanol and redissolve the crude mixture in n-Butanol .

  • Reflux at 110°C. The higher temperature should drive the remaining ester to the hydrazide within 4–6 hours.

Q2: I see a non-polar impurity spot appearing just below the starting material. What is it?

Diagnosis: This is likely the N,N'-diacylhydrazine dimer . This forms when the intermediate hydrazide reacts with another molecule of the starting ester instead of a hydrazine molecule. Causes:

  • Temperature too high relative to hydrazine concentration.

  • Hydrazine equivalents were too low (< 3 eq). Corrective Action:

  • This impurity is difficult to reverse. For the next batch, increase Hydrazine to 8-10 equivalents .

  • Ensure vigorous stirring to prevent local hot spots where ester concentration is high.

Q3: My product is an oil and won't crystallize.

Diagnosis: 2-Methyloxolane derivatives often have low melting points due to the alkyl substitution disrupting crystal packing. Residual n-Butanol can also prevent crystallization. Corrective Action:

  • Azeotropic Drying: Add toluene and evaporate 2-3 times to remove traces of n-Butanol and water.

  • Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Hexane or Diethyl Ether with vigorous stirring to induce precipitation.

  • Vacuum: Dry under high vacuum (< 1 mbar) for 12 hours.

Decision Logic Visualization

The following diagram illustrates the decision process for optimizing reaction temperature based on kinetic feedback.

ReactionOptimization Start Start: Reaction Setup (Ethyl ester + Hydrazine) Action_Reflux Standard Reflux (Ethanol, 78°C) Start->Action_Reflux CheckTLC Check TLC/HPLC (t = 6 hours) Complete Conversion > 95% Proceed to Workup CheckTLC->Complete Success Stalled Incomplete Conversion (Stalled < 80%) CheckTLC->Stalled Kinetic Trap Impurity Dimer Impurity Detected CheckTLC->Impurity Thermodynamic Issue Action_BoostT Switch Solvent: n-Butanol Increase T to 110°C Stalled->Action_BoostT Overcome Sterics Action_MoreEq Add Excess Hydrazine (Total 10 eq) Impurity->Action_MoreEq Suppress Dimerization Action_Reflux->CheckTLC Action_BoostT->CheckTLC Re-evaluate Action_MoreEq->CheckTLC Restart/Continue

Caption: Optimization logic flow for sterically hindered hydrazinolysis, prioritizing temperature adjustment for kinetic traps and stoichiometry for impurity control.

References

  • BenchChem Technical Support. (2025).[2] Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Link

  • RSC Publishing. (2025). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Link

  • ResearchGate. (2022). Hydrazinolysis of fatty acid methyl esters in methanol at 65 ºC. Link

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound. Link

  • ChemicalBook. (2025). 2-Methyltetrahydrofuran synthesis and properties. Link

Sources

Reference Data & Comparative Studies

Validation

Characteristic IR absorption bands of 2-Methyloxolane-2-carbohydrazide

This guide outlines the characteristic infrared (IR) absorption profile of 2-Methyloxolane-2-carbohydrazide , a specialized heterocyclic building block used in medicinal chemistry. This analysis synthesizes fragment-base...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the characteristic infrared (IR) absorption profile of 2-Methyloxolane-2-carbohydrazide , a specialized heterocyclic building block used in medicinal chemistry.

This analysis synthesizes fragment-based spectroscopic data, comparing the target molecule against key structural analogs to aid in identification and purity assessment during drug development workflows.

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Structural Context

2-Methyloxolane-2-carbohydrazide (CAS: 1345840-81-4) represents a saturated, non-planar heterocyclic scaffold. Unlike its aromatic counterpart (furan-2-carbohydrazide), the oxolane (tetrahydrofuran) ring introduces specific conformational flexibility and electronic isolation of the carbonyl group.

Accurate IR characterization relies on detecting three distinct vibrational domains:

  • The Hydrazide Motif: A dual-nitrogen system ($ -C(=O)NHNH_2 $) exhibiting complex H-bonding capability.

  • The Oxolane Core: A saturated cyclic ether requiring differentiation from linear ethers.

  • The Quaternary Center: The 2-methyl/2-carbonyl substitution pattern creates a steric environment that subtly influences carbonyl force constants.

Characteristic IR Absorption Bands

The following table details the diagnostic bands. Data is derived from fragment-based correlation of 2-substituted tetrahydrofurans and aliphatic carbohydrazides.

Table 1: Diagnostic IR Fingerprint
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Primary Amine (

)

/

Stretch
3300 – 3450 Medium, BroadAppears as a doublet (or broad shoulder) typical of hydrazides; sensitive to H-bonding.
Secondary Amide (

)

Stretch
3180 – 3250 MediumOften obscured by the broader

envelope.
Alkyl C-H

Stretch (

)
2850 – 2980 StrongDistinct bands for methyl (

) and ring methylene (

). Absence of

C-H (>3000

)
confirms saturation.
Carbonyl (

)

Stretch (Amide I)
1650 – 1690 Very StrongCritical ID Peak. Shifts to lower freq. compared to esters (~1735) due to resonance with hydrazide nitrogens.
Amide II (

)

Bending
1520 – 1560 Medium/StrongMixed vibration (N-H bend + C-N stretch). Diagnostic for secondary amides/hydrazides.
Oxolane Ring

C-O-C
1050 – 1100 StrongCharacteristic cyclic ether band. Distinguishes from carbocyclic analogs.
Methyl Group

Umbrella Bend
1375 – 1385 MediumSpecific to the 2-methyl substituent.

Technical Insight: The quaternary carbon at position 2 prevents enolization and restricts the rotation of the carbonyl group relative to the ring, often resulting in a sharper C=O band compared to linear analogs.

Comparative Performance Analysis

To validate the identity of 2-Methyloxolane-2-carbohydrazide, it must be compared against its synthetic precursor and its aromatic analog. This comparison highlights the "performance" of IR spectroscopy in detecting structural changes.

Comparison A: The "Saturation Effect" (vs. Furan-2-carbohydrazide)

Objective: Distinguish between the saturated (oxolane) and aromatic (furan) scaffolds.

Feature2-Methyloxolane-2-carbohydrazide Furan-2-carbohydrazide Spectroscopic Logic
C=O Position Higher (~1660-1690

)
Lower (~1635-1660

)
Conjugation in the furan ring donates electron density to the carbonyl, weakening the C=O bond (single bond character increases). The oxolane ring is electronically insulating.
C=C Stretch Absent Present (~1470-1570

)
The "Ring Breathing" modes of the aromatic furan are completely absent in the oxolane spectrum.
C-H Stretch < 3000

(Aliphatic)
> 3000

(Aromatic)
Clear demarcation line at 3000

separates

vs

carbons.
Comparison B: The "Synthesis Monitor" (vs. 2-Methyloxolane-2-carboxylic acid)

Objective: Confirm successful conversion of the carboxylic acid to the hydrazide.

FeatureProduct (Hydrazide) Precursor (Carboxylic Acid) Validation Marker
OH Region Absent Broad, Strong (2500-3300

)
The massive "carboxylic acid dimer" OH stretch disappears.
NH Region Doublet (3300-3450

)
Absent Appearance of discrete NH bands confirms amine incorporation.
C=O[1] Shift Downshift (~1670

)
Upshift (~1710-1740

)
Amides/Hydrazides absorb at lower frequencies than acids due to stronger resonance donation from Nitrogen vs Oxygen.

Visualizing the Synthesis & Spectral Logic

The following diagram illustrates the synthesis pathway from the methyl ester intermediate, highlighting the critical spectral checkpoints (CP) that validate the transformation.

SpectralPathway Reactant 2-Methyloxolane-2-carboxylate (Ester Intermediate) Product 2-Methyloxolane-2-carbohydrazide (Target) Reactant->Product Nucleophilic Acyl Substitution (Reflux, EtOH) CP1 Spectral Checkpoint A: Loss of Ester C=O (~1735 cm-1) Reactant->CP1 Reagent + Hydrazine Hydrate (NH2NH2) Reagent->Product CP2 Spectral Checkpoint B: Gain of Amide I/II (1670 / 1540 cm-1) Product->CP2

Figure 1: Reaction pathway illustrating the conversion of the ester to the hydrazide, marked by the diagnostic shift of the Carbonyl band and appearance of Amide modes.

Experimental Protocol: ATR-FTIR Characterization

To ensure high-fidelity data, the following self-validating protocol is recommended. This method minimizes water interference, which is critical for hygroscopic hydrazides.

Methodology

Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) Accessory. Resolution: 4


 | Scans:  32-64
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to remove atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    vapor.
  • Sample Preparation:

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for observing the C-H stretch intensity).

    • If Viscous Oil: Spread a thin film. No pressure anvil required.

  • Acquisition: Scan from 4000 to 600

    
    .
    
  • Data Validation (Self-Check):

    • Check 1: Is the baseline flat? (Sloping baseline indicates poor contact).

    • Check 2: Is the

      
       doublet at 2350 
      
      
      
      subtracted?
    • Check 3: Are the N-H bands visible? (If weak, the sample may be wet; water masks N-H bands).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for general IR correlations).

  • NIST Chemistry WebBook. Infrared Spectra of 2-Methyltetrahydrofuran. National Institute of Standards and Technology. Available at: [Link]

  • Shaikh, T., et al. (2018). Synthesis and Characterization of Pyrazine Carbohydrazide Derivatives. International Journal of Chemical and Biological Sciences. (Reference for hydrazide amide I/II band positions).

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Methyloxolane-2-carbohydrazide

A Senior Application Scientist's Perspective on Navigating a Data-Scarce Landscape In the absence of direct empirical evidence, this document serves as a predictive comparison guide. By dissecting the molecule into its c...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating a Data-Scarce Landscape

In the absence of direct empirical evidence, this document serves as a predictive comparison guide. By dissecting the molecule into its constituent functional components—the 2-methyloxolane ring and the carbohydrazide moiety—and drawing upon established principles of mass spectrometry and the known fragmentation behaviors of analogous structures, we can construct a robust, theoretical fragmentation pathway. This approach not only provides a foundational hypothesis for researchers working with this or similar molecules but also underscores a critical scientific skill: the art of informed prediction in a data-scarce environment.

This guide is structured to provide a logical, in-depth analysis, beginning with the fundamental fragmentation mechanisms of the core structures, followed by a synthesized prediction for the complete molecule. We will compare the anticipated fragmentation of 2-Methyloxolane-2-carbohydrazide with the known fragmentation of its substructures, highlighting the unique spectral features that would likely arise from their combination.

I. Foundational Fragmentation: Deconstructing the Core Moieties

To predict the fragmentation of the parent molecule, we must first understand the behavior of its parts under mass spectrometric conditions, typically electron ionization (EI).

A. The 2-Methyloxolane Ring: A Cyclic Ether's Signature

The 2-methyloxolane (also known as 2-methyltetrahydrofuran) ring is a cyclic ether. The fragmentation of such structures is well-documented and is primarily driven by the stability of the resulting radical cations and neutral losses.[1][2] The NIST WebBook provides a reference mass spectrum for 2-methyloxolane (C5H10O, MW: 86.13 g/mol ).[2]

Key fragmentation pathways for cyclic ethers like 2-methyloxolane often involve:

  • Alpha-Cleavage: The cleavage of a bond adjacent to the ether oxygen is a common initiation step.[1][3] For 2-methyloxolane, this would involve the loss of the methyl group or cleavage of the C-C bond within the ring adjacent to the oxygen.

  • Ring Opening followed by Cleavage: The molecular ion can undergo ring opening to form a more linear radical cation, which then fragments further.

  • Loss of Small Neutral Molecules: The expulsion of stable neutral molecules like alkenes is a favorable process.

Experimental Protocol: Analysis of 2-Methyloxolane via GC-MS

  • Sample Preparation: Prepare a dilute solution of 2-methyloxolane in a volatile solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC) Separation:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Column: A standard non-polar column (e.g., DB-5ms).

  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-150.

    • Ion Source Temperature: 230 °C.

B. The Carbohydrazide Moiety: A Nitrogen-Rich Fragmentation

The mass spectrum of carbohydrazide (CH6N4O, MW: 90.08 g/mol ) is also available in the NIST WebBook.[4] The fragmentation of hydrazides is influenced by the presence of multiple nitrogen atoms, which can stabilize positive charges.

Key fragmentation pathways for carbohydrazide include:

  • Cleavage of the N-N Bond: This is a common fragmentation pathway for hydrazines and their derivatives.

  • Loss of Ammonia (NH3) or Amines (NH2): The expulsion of small, stable nitrogen-containing neutral molecules is prevalent.

  • Cleavage adjacent to the Carbonyl Group: The C-N bonds flanking the carbonyl group are susceptible to cleavage.

II. The Predicted Fragmentation Pattern of 2-Methyloxolane-2-carbohydrazide

With an understanding of the fragmentation of the individual components, we can now propose the fragmentation pathways for the complete molecule, 2-Methyloxolane-2-carbohydrazide (C6H12N2O2, MW: 144.17 g/mol ).

A. Proposed Primary Fragmentation Pathways

The fragmentation of 2-Methyloxolane-2-carbohydrazide will likely be initiated at several key points, driven by the relative stabilities of the resulting fragments.

Pathway 1: Alpha-Cleavage at the Oxolane Ring

A primary fragmentation event is expected to be the cleavage of the bond between the carbonyl carbon and the oxolane ring. This would lead to two key fragments.

Pathway 2: Cleavage within the Carbohydrazide Chain

The N-N and C-N bonds of the hydrazide group are susceptible to cleavage.

Pathway 3: Fragmentation of the Oxolane Ring

Following initial cleavages, the oxolane ring itself can undergo fragmentation, similar to that of 2-methyloxolane.

Pathway 4: McLafferty Rearrangement

If a gamma-hydrogen is available, a McLafferty rearrangement is a possibility, though less likely to be the primary pathway in this specific structure.

B. Visualization of Predicted Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways.

Predicted Fragmentation of 2-Methyloxolane-2-carbohydrazide cluster_path1 Pathway 1: Alpha-Cleavage cluster_path2 Pathway 2: Hydrazide Cleavage cluster_path3 Pathway 3: Ring Fragmentation M [M]+. m/z 144 F1 m/z 85 (Oxolane fragment) M->F1 - CONHNH2 F2 m/z 59 (Carbohydrazide radical) M->F2 F3 m/z 113 M->F3 - NH2NH F4 m/z 43 (N2H3+) M->F4 F5 m/z 71 F1->F5 - CH2

Caption: Proposed primary fragmentation pathways for 2-Methyloxolane-2-carbohydrazide.

III. Comparative Analysis: Distinguishing Features

The key to identifying an unknown compound through mass spectrometry lies in recognizing its unique fragmentation pattern compared to similar molecules.

m/z Value Proposed Fragment Origin Comparison with Substructures
144[C6H12N2O2]+• Molecular IonUnique to the full molecule.
113[C5H9O-CO]+ Loss of NHNH2 from the molecular ionUnique to the full molecule.
85[C5H9O]+ Alpha-cleavage, loss of carbohydrazide radicalCorresponds to the 2-methyloxolane cation.
71[C4H7O]+ Fragmentation of the oxolane ringA common fragment in 2-methyloxolane.
59[CONHNH2]+• Alpha-cleavage, carbohydrazide radical cationA key fragment from the hydrazide moiety.
43[N2H3]+ Cleavage of the C-N bond in the hydrazideA potential fragment from the hydrazide portion.

The presence of the molecular ion at m/z 144, along with key fragments at m/z 113, 85, and 59, would provide strong evidence for the structure of 2-Methyloxolane-2-carbohydrazide. The fragment at m/z 85 would be a clear indicator of the 2-methyloxolane-2-yl substructure, while the fragment at m/z 59 would point to the carbohydrazide group. The fragment at m/z 113, representing the loss of a hydrazinyl group, would be a unique and diagnostic peak for the intact, modified oxolane structure.

IV. Conclusion and Future Directions

This guide presents a theoretically derived fragmentation pattern for 2-Methyloxolane-2-carbohydrazide, based on established mass spectrometric principles and data from its constituent chemical groups. While predictive, this analysis provides a solid foundation for researchers to interpret experimental data.

The definitive fragmentation pattern can only be confirmed through experimental analysis of a purified standard of 2-Methyloxolane-2-carbohydrazide. Such an experiment would not only validate the predictions made in this guide but also contribute valuable data to the scientific community. High-resolution mass spectrometry (HRMS) would be particularly beneficial for confirming the elemental composition of the proposed fragments.

It is our hope that this guide serves as a valuable resource for scientists and researchers in the field, enabling more rapid and confident structural elucidation of this and other novel compounds.

References

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342.
  • NIST. (n.d.). Furan, tetrahydro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Carbohydrazide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyloxolane-2-carbohydrazide proper disposal procedures

Executive Summary & Operational Stance Disposal Status: High-Temperature Incineration Only. Do Not Sew: This compound is an organic hydrazine derivative with high aquatic toxicity potential and reducing capabilities.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Stance

Disposal Status: High-Temperature Incineration Only. Do Not Sew: This compound is an organic hydrazine derivative with high aquatic toxicity potential and reducing capabilities.[1][2] It must never be discharged into municipal water systems.[1][2][3]

As researchers, we often treat "intermediates" as generic organic waste.[1][2] However, 2-Methyloxolane-2-carbohydrazide presents a dual-hazard profile that requires specific handling logic:

  • The Carbohydrazide Moiety (

    
    ):  A potent reducing agent.[1][2] It poses an explosion risk if mixed with strong oxidizers (e.g., Nitric Acid, Peroxides) and can form shock-sensitive metal complexes.
    
  • The 2-Methyloxolane (Tetrahydrofuran) Ring: While the amide stabilization reduces the risk compared to the parent ether, the cyclic ether structure implies a potential for peroxide formation upon prolonged storage, particularly if the compound degrades.

Immediate Action Required:

  • Isolate: Segregate from all oxidizing acids and ketone-based solvents (acetone/MEK).[1][2]

  • Label: Tag as "Toxic," "Reducing Agent," and "Irritant."

  • Stream: Direct to High-BTU Organic Waste for incineration.[1][2]

Technical Hazard Profile & Incompatibility Logic

To ensure safety, you must understand the causality of the hazards. We do not follow rules blindly; we follow chemical logic.[1][2]

Critical Incompatibilities
Incompatible ClassInteraction MechanismConsequence
Strong Oxidizers (Nitric Acid,

, Permanganates)
Redox reaction with the hydrazide group (

).[1][2]
Violent Exotherm / Gas Evolution (

).
Potential for deflagration in closed vessels.[1][2]
Ketones & Aldehydes (Acetone, Benzaldehyde)Condensation reaction forming Hydrazones .[1][2]Formation of unexpected insoluble precipitates that clog waste lines and alter the waste's flashpoint/toxicity profile.[1][2]
Heavy Metals (Hg, Ag, Pb)Chelation and redox interaction.Potential formation of shock-sensitive metal-hydrazide complexes .[1][2]
Hypochlorites (Bleach) - In BulkRapid oxidation.[1][2]Runaway exotherm and release of toxic chloramines or nitrogen gas.[1][2] (Acceptable only for trace decontamination).[1][2]

Disposal Decision Matrix (Workflow)

The following logic gate ensures that the material is routed correctly based on its physical state and purity.

DisposalWorkflow Start Waste Identification: 2-Methyloxolane-2-carbohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid PackSolid Pack in HDPE Wide-Mouth Jar (Double Bagged) Solid->PackSolid LabelSolid Label: 'Toxic Solid, Organic' 'Reducing Agent' PackSolid->LabelSolid Incinerate Final Disposal: High-Temperature Incineration (Licensed Contractor) LabelSolid->Incinerate SolventCheck Check Solvent Compatibility Liquid->SolventCheck IsKetone Is Solvent Ketone/Aldehyde? SolventCheck->IsKetone Segregate CRITICAL: Segregate Stream. Do NOT mix with general organic waste. IsKetone->Segregate Yes (Risk of Precipitation) StandardStream Standard Non-Halogenated Organic Waste Stream IsKetone->StandardStream No (Ethanol/DMF/DMSO) Segregate->Incinerate StandardStream->Incinerate

Caption: Logical workflow for segregating 2-Methyloxolane-2-carbohydrazide waste streams to prevent accidental incompatibility reactions (e.g., hydrazone formation).

Detailed Disposal Protocols

Scenario A: Bulk Solid Disposal (Expired or Surplus Reagent)

Rationale: Solids pose an inhalation dust hazard and are the most concentrated form of the reducing agent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Avoid metal containers to prevent metal-catalyzed decomposition.[1][2]

  • Double Containment: Place the primary container containing the chemical into a secondary clear plastic zip-lock or heat-sealed bag.[1][2] This prevents contamination of the outer container during transport.[1][2]

  • Labeling:

    • Chemical Name: 2-Methyloxolane-2-carbohydrazide .[1][2]

    • Hazard Class: Irritant, Reducing Agent .[1][2]

  • Storage: Store in a cool, dry flammables cabinet away from oxidizers until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Rationale: The primary risk here is "cocktailing" incompatible chemicals in a central waste drum.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8) or slightly Alkaline.[1][2]

    • Why? Acidic conditions can protonate the hydrazide, increasing solubility but potentially catalyzing hydrolysis or ring-opening of the oxolane moiety.

  • Solvent Verification: Confirm the solvent is NOT a ketone (Acetone, MEK) or Aldehyde.[1][2]

    • If Ketones are present:[1][2][4][5] You must segregate this into a separate bottle labeled "Hydrazide + Ketone Waste."[1][2] Expect solids to form at the bottom (hydrazones).[1][2]

  • Bulking: Pour into the "Non-Halogenated Organic Waste" carboy only if the carboy does not contain nitric acid or oxidizing agents.[1][2]

Scenario C: Trace Decontamination (Glassware & Spills)

Rationale: Glassware must be chemically deactivated before leaving the fume hood to protect dishwashing staff.[2]

The Oxidative Deactivation Protocol (Small Scale Only):

  • Reagent: 10% Sodium Hypochlorite (Bleach) solution.[1][2]

  • Mechanism:

    
    [1][2]
    
  • Procedure:

    • Place glassware in the back of the fume hood.[1][2]

    • Add dilute bleach slowly.[1][2]

    • Observe: Look for bubbling (

      
       gas). This indicates the hydrazide is being destroyed.[1][2]
      
    • Wait: Allow to stand for 30 minutes.

    • Rinse: Rinse with copious water.[1][2][6] The rinsate can now be safely sewered (if permitted by local EHS) or collected as aqueous waste.[1][2]

Emergency Response (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Hydrazide dusts are respiratory irritants.[1][2][3]

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1][2]

  • Containment:

    • Solid Spill: Do not dry sweep (dust generation).[1][2] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[1][2]

    • Liquid Spill: Absorb with vermiculite or sand.[1][2][7] Do not use sawdust (combustible organic + reducing agent = fire risk).[1][2]

  • Deactivation: Wipe the area with a 10% bleach solution to oxidize residues, followed by a water rinse.[1][2]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][8][9]

  • BenchChem. (2025).[1][2][7] Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide. (Used as a class-equivalent reference for substituted carbohydrazide handling).

  • PubChem. (n.d.).[1][2] Carbohydrazide - Safety and Hazards. National Library of Medicine.[1][2]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Methyltetrahydrofuran. (Reference for the oxolane/cyclic ether moiety hazards).

Sources

Handling

Personal protective equipment for handling 2-Methyloxolane-2-carbohydrazide

This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 2-Methyloxolane-2-carbohydrazide (CAS: 1345840-81-4).[1] It is designed for researchers requiring immediate, actionab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as the definitive operational manual for the safe handling, storage, and disposal of 2-Methyloxolane-2-carbohydrazide (CAS: 1345840-81-4).[1] It is designed for researchers requiring immediate, actionable safety protocols without redundant theoretical filler.[1]

Part 1: Executive Safety Assessment

Chemical Identity & Hazard Profile

  • Compound: 2-Methyloxolane-2-carbohydrazide[1][2]

  • Synonym: 2-Methyltetrahydrofuran-2-carbohydrazide[1]

  • CAS Number: 1345840-81-4[2]

  • Molecular Formula: C₆H₁₂N₂O₂[2]

Core Hazard Directive (GHS Classifications): Treat this compound as a High-Toxicity Agent .

  • H301 (Acute Toxicity, Oral): Toxic if swallowed.[3] Ingestion of small quantities may be fatal or cause severe systemic injury.[1]

  • H319 (Eye Irritation): Causes serious eye irritation.[3][4][5] Direct contact can lead to corneal damage.[1]

  • Sensitization Risk: Hydrazide functional groups are known skin sensitizers. Repeated exposure may trigger allergic dermatitis.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix for 2-Methyloxolane-2-carbohydrazide.

Hand Protection Strategy

Hydrazides can permeate standard latex rapidly.[1] Nitrile is the baseline, but thickness matters.[1]

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Solid Handling (Weighing)Nitrile (High Grade) ≥ 5 mil (0.12 mm)> 480 min (Solid)Double Glove. Inspect outer glove for tears immediately after handling containers.
Solution Handling (Synthesis)Nitrile + Laminate Laminate LinerSolvent DependentIf dissolved in DCM or THF, standard nitrile fails in <2 mins. Use Silver Shield® or Barrier® laminate gloves under nitrile.[1]
Spill Cleanup Butyl Rubber ≥ 15 mil> 480 minDo not use thin disposable gloves for spill remediation.[1]
Respiratory & Body Defense
  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • Respiratory Protection:

    • Routine Use (In Hood): Not required if sash is at proper working height.[1]

    • Outside Hood (Spill/Failure):Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1] The P100 protects against particulate dust; the OV protects against potential volatile degradation products.[1]

  • Eye Protection: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses are insufficient due to the "Toxic if Swallowed" hazard (dust can bypass glasses and enter tear ducts).[1]

  • Body: Tyvek® lab coat or sleeve covers recommended over standard cotton to prevent dust accumulation on personal clothing.

Part 3: Operational Workflow & Logic

The following diagram outlines the critical decision pathways for handling this compound, ensuring no step is overlooked.

SafetyProtocol Start Start: Handling 2-Methyloxolane-2-carbohydrazide CheckState 1. Assess Physical State Start->CheckState IsSolid Solid / Powder? CheckState->IsSolid SolidProtocol PROTOCOL A: DUST CONTROL - Static-free Balance Enclosure - Anti-static Gun usage - Pre-weigh into closed vial IsSolid->SolidProtocol Yes IsSolution In Solution? IsSolid->IsSolution No Execution 2. Execution (Fume Hood) SolidProtocol->Execution SolventCheck Check Solvent Compatibility IsSolution->SolventCheck Yes GloveSelect Select Glove: - DCM/THF -> Laminate - MeOH/Water -> Nitrile SolventCheck->GloveSelect GloveSelect->Execution Waste 3. Disposal Execution->Waste Incineration High-Temp Incineration (Do NOT Autoclave) Waste->Incineration

Figure 1: Operational decision tree for selecting appropriate engineering controls and PPE based on physical state and solvent matrix.

Part 4: Detailed Step-by-Step Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: The primary risk is inhalation of airborne dust or ingestion via contaminated surfaces.

  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the fume hood.[1]

    • Wipe the exterior of the reagent bottle with a dry tissue before opening to remove any shipping dust.[1]

  • Static Control:

    • Use an anti-static gun or ionizer on the weighing boat and spatula.[1] Hydrazides can be electrostatically active, causing "jumping" of powder.

  • Transfer:

    • Open the container only inside the hood.[1]

    • Transfer the solid into a pre-tared vial. Do not weigh directly onto paper; use a glass or antistatic plastic boat.[1]

    • Immediately cap both the stock bottle and the transfer vial.[1]

  • Decontamination:

    • Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol) immediately after use.[1] Dispose of the wipe as solid hazardous waste.[1]

Protocol B: Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated) .

  • Atmosphere: Hygroscopic and potentially air-sensitive.[1] Backfill headspace with Argon or Nitrogen after every use.[1]

  • Incompatibilities: Keep strictly separated from strong oxidizing agents (e.g., permanganates, peroxides) and strong acids . Hydrazides can react violently with oxidizers.[1]

Protocol C: Emergency Response
  • Skin Contact:

    • Immediate: Drench area with water for 15 minutes.[1][4][6]

    • Soap: Wash gently with non-abrasive soap.[1]

    • Medical: Seek evaluation if redness appears (sensitization warning).[1]

  • Eye Contact:

    • Flush: Use an eyewash station for a full 15 minutes, holding eyelids open.

    • Transport: Transport to an ophthalmologist immediately.

  • Ingestion:

    • Action: Rinse mouth with water. Do NOT induce vomiting unless instructed by poison control.

    • Urgency: Call emergency services immediately (Code Blue/911). Mention "Hydrazide poisoning" (potential for seizures/CNS effects).[1]

Part 5: Disposal & Environmental Stewardship

Disposal Code: P-Listed or U-Listed equivalent (Treat as acute hazardous waste).

  • Segregation: Do not mix with general organic solvents if possible.[1] Isolate in a container labeled "TOXIC - HYDRAZIDE WASTE" .

  • Quenching (Small Scale):

    • Note: Only perform if trained in chemical neutralization.

    • Residual solids can be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazide, but this is exothermic and evolves gas. High-temperature incineration via a licensed contractor is the preferred and safer method.[1]

  • Container: Triple rinse empty reagent bottles with a suitable solvent (e.g., Methanol) before disposal. Collect the rinsate as hazardous waste.[1]

References

  • American Elements. (n.d.).[1] 2-Methyloxolane-2-carbohydrazide Safety Data Sheet. Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyloxolane-2-carbohydrazide
Reactant of Route 2
2-Methyloxolane-2-carbohydrazide
© Copyright 2026 BenchChem. All Rights Reserved.